molecular formula C8H10N2O2 B13674808 5-Cyclobutylpyrimidine-2,4(1H,3H)-dione CAS No. 63676-30-2

5-Cyclobutylpyrimidine-2,4(1H,3H)-dione

Katalognummer: B13674808
CAS-Nummer: 63676-30-2
Molekulargewicht: 166.18 g/mol
InChI-Schlüssel: AHVJFFOMQUCNCA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

5-Cyclobutylpyrimidine-2,4(1H,3H)-dione is a pyrimidinedione derivative of interest in medicinal chemistry and life sciences research. Compounds based on the pyrimidine-2,4(1H,3H)-dione scaffold, such as uracil, are fundamental to biochemistry and are extensively studied for their diverse biological activities . Researchers investigate these core structures for their potential roles as enzyme inhibitors, nucleic acid analogues, and in the study of cellular signaling pathways . The cyclobutyl moiety in the 5-position may influence the compound's stereoelectronic properties and bioavailability, making it a valuable synthetic intermediate or a candidate for structure-activity relationship (SAR) studies in drug discovery projects. This product is intended for laboratory research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

63676-30-2

Molekularformel

C8H10N2O2

Molekulargewicht

166.18 g/mol

IUPAC-Name

5-cyclobutyl-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C8H10N2O2/c11-7-6(5-2-1-3-5)4-9-8(12)10-7/h4-5H,1-3H2,(H2,9,10,11,12)

InChI-Schlüssel

AHVJFFOMQUCNCA-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C1)C2=CNC(=O)NC2=O

Herkunft des Produkts

United States
Foundational & Exploratory

An In-Depth Technical Guide to the Pharmacokinetics of 5-Cyclobutylpyrimidine-2,4(1H,3H)-dione Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Charting the Course of Novel Pyrimidine Derivatives in Drug Discovery

The pyrimidine-2,4(1H,3H)-dione, or uracil, scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of therapeutic agents with applications ranging from anticancer to antiviral treatments. The introduction of a cyclobutyl moiety at the 5-position represents a strategic modification aimed at optimizing the pharmacological and pharmacokinetic profiles of this privileged structure. The unique puckered structure and relative chemical inertness of the cyclobutyl ring can significantly influence a molecule's interaction with biological targets and its journey through the body. This guide serves as a comprehensive technical resource for researchers engaged in the development of 5-cyclobutylpyrimidine-2,4(1H,3H)-dione derivatives. It provides not only a predictive overview of their pharmacokinetic properties but also detailed, field-proven methodologies for their empirical evaluation.

The Crucial Role of Pharmacokinetics in Drug Development

The therapeutic efficacy and safety of any drug candidate are intrinsically linked to its pharmacokinetic profile, which encompasses the processes of Absorption, Distribution, Metabolism, and Excretion (ADME). A thorough understanding of these four pillars is paramount for progressing a compound from initial discovery to clinical application. For 5-cyclobutylpyrimidine-2,4(1H,3H)-dione derivatives, a comprehensive ADME assessment is critical to:

  • Establish Dose-Response Relationships: Understanding how the body processes these compounds allows for the rational design of dosing regimens that maintain therapeutic concentrations while minimizing potential toxicity.

  • Predict In Vivo Performance: In vitro ADME assays serve as an early and cost-effective means to predict a compound's behavior in a whole organism, thereby guiding lead optimization and candidate selection.

  • Enhance Bioavailability: Oral administration is the most common and convenient route for drug delivery. Pharmacokinetic studies are essential to determine the extent to which these derivatives are absorbed from the gastrointestinal tract and reach systemic circulation.

  • Identify Potential Drug-Drug Interactions: By characterizing the metabolic pathways, particularly the involvement of cytochrome P450 (CYP) enzymes, we can anticipate and mitigate the risk of adverse interactions with co-administered medications.

The following sections will delve into the practical aspects of characterizing the ADME profile of 5-cyclobutylpyrimidine-2,4(1H,3H)-dione derivatives, providing both theoretical grounding and detailed experimental protocols.

Characterizing the ADME Profile: In Vitro Methodologies

In the early stages of drug discovery, a suite of in vitro assays is employed to generate a preliminary pharmacokinetic profile. These assays are designed to be high-throughput and require minimal amounts of the test compound.

Absorption: Predicting Oral Bioavailability with the Caco-2 Permeability Assay

The Caco-2 cell line, derived from human colorectal adenocarcinoma, is the gold standard for in vitro prediction of intestinal drug absorption. These cells differentiate into a polarized monolayer with tight junctions and express key transporters found in the small intestine. The Caco-2 permeability assay measures the rate at which a compound crosses this cell monolayer, providing an estimate of its potential for oral absorption.

Experimental Protocol: Bidirectional Caco-2 Permeability Assay

Objective: To determine the apparent permeability coefficient (Papp) of a 5-cyclobutylpyrimidine-2,4(1H,3H)-dione derivative in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions to assess passive permeability and identify potential active efflux.

Materials:

  • Caco-2 cells (passage number 40-60)

  • 24-well Transwell® plates with polycarbonate membrane inserts (0.4 µm pore size)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin

  • Hanks' Balanced Salt Solution (HBSS) buffered with 25 mM HEPES, pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Lucifer yellow (for monolayer integrity check)

  • LC-MS/MS system for quantification

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10^4 cells/cm². Culture for 18-22 days to allow for differentiation and formation of a confluent, polarized monolayer.

  • Monolayer Integrity Assessment: Measure the Transepithelial Electrical Resistance (TEER) of the monolayers. Values should be ≥ 200 Ω·cm² for a valid assay. Additionally, assess the permeability of the paracellular marker, Lucifer yellow; Papp should be < 1.0 x 10⁻⁶ cm/s.

  • Assay Initiation:

    • Wash the Caco-2 monolayers twice with pre-warmed (37°C) HBSS.

    • Prepare the dosing solution by diluting the test compound stock to a final concentration (e.g., 10 µM) in HBSS.

    • For A-B permeability: Add the dosing solution to the apical chamber and fresh HBSS to the basolateral chamber.

    • For B-A permeability: Add the dosing solution to the basolateral chamber and fresh HBSS to the apical chamber.

  • Incubation and Sampling:

    • Incubate the plates at 37°C with gentle shaking (50 rpm).

    • At specified time points (e.g., 30, 60, 90, and 120 minutes), collect aliquots from the receiver chamber.

    • Immediately replace the collected volume with fresh, pre-warmed HBSS.

  • Sample Analysis: Quantify the concentration of the test compound in the collected samples and the initial dosing solution using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the rate of drug appearance in the receiver chamber (mol/s)

      • A is the surface area of the membrane (cm²)

      • C₀ is the initial concentration in the donor chamber (mol/cm³)

    • Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B) An efflux ratio > 2 suggests the involvement of active efflux transporters.

Distribution: Assessing Plasma Protein Binding

The extent to which a drug binds to plasma proteins, primarily albumin and α1-acid glycoprotein, significantly impacts its distribution and availability to target tissues. Only the unbound fraction of a drug is pharmacologically active and available for metabolism and excretion. Equilibrium dialysis is a widely accepted method for determining the percentage of plasma protein binding.

Experimental Protocol: Equilibrium Dialysis for Plasma Protein Binding

Objective: To determine the fraction of a 5-cyclobutylpyrimidine-2,4(1H,3H)-dione derivative that is unbound (fu) in plasma.

Materials:

  • Equilibrium dialysis apparatus (e.g., 96-well format) with semi-permeable membranes (molecular weight cutoff of 5-10 kDa)

  • Human or relevant animal species plasma

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Prepare a working solution of the test compound by spiking it into plasma to a final concentration (e.g., 1-5 µM).

    • Hydrate the dialysis membranes according to the manufacturer's instructions.

  • Dialysis Setup:

    • Assemble the dialysis unit.

    • Load the plasma containing the test compound into one chamber (the plasma chamber).

    • Load an equal volume of PBS into the adjacent chamber (the buffer chamber).

  • Equilibration:

    • Seal the unit and incubate at 37°C on an orbital shaker for 4-6 hours to allow the unbound compound to reach equilibrium across the membrane.

  • Sampling:

    • After incubation, carefully collect aliquots from both the plasma and buffer chambers.

    • To determine the total concentration, an aliquot of the plasma sample is mixed with an equal volume of blank PBS. To determine the unbound concentration, an aliquot of the buffer sample is mixed with an equal volume of blank plasma. This ensures matrix matching for analysis.

  • Sample Analysis: Quantify the concentration of the test compound in both sets of samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percentage of unbound drug: % Unbound = (Concentration in buffer chamber / Concentration in plasma chamber) * 100

    • Calculate the percentage of bound drug: % Bound = 100 - % Unbound

Metabolism: Evaluating Metabolic Stability with Liver Microsomes

The liver is the primary site of drug metabolism, and cytochrome P450 (CYP) enzymes play a central role in the biotransformation of many xenobiotics. The liver microsomal stability assay is a crucial in vitro tool to assess a compound's susceptibility to Phase I metabolism and to estimate its intrinsic clearance.

Experimental Protocol: Liver Microsomal Stability Assay

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a 5-cyclobutylpyrimidine-2,4(1H,3H)-dione derivative.

Materials:

  • Pooled liver microsomes (human or relevant animal species)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Magnesium chloride (MgCl₂)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Control compounds (e.g., diclofenac, propranolol)

  • Acetonitrile with an internal standard to terminate the reaction

  • LC-MS/MS system

Procedure:

  • Reaction Mixture Preparation:

    • Prepare a master mix containing phosphate buffer, MgCl₂, and liver microsomes (e.g., 0.5 mg/mL protein concentration).

    • Prepare the test compound working solution by diluting the stock to a final concentration (e.g., 1 µM) in the master mix.

  • Incubation:

    • Pre-incubate the reaction mixture at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Include a negative control incubation without the NADPH regenerating system to check for chemical instability.

  • Time-Course Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), collect aliquots of the reaction mixture.

    • Immediately terminate the reaction by adding cold acetonitrile containing an internal standard.

  • Sample Processing:

    • Centrifuge the samples to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

  • Analysis: Quantify the remaining parent compound in each sample using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining parent compound versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).

    • Calculate the in vitro half-life (t½): t½ (min) = 0.693 / k

    • Calculate the intrinsic clearance (CLint): CLint (µL/min/mg protein) = (0.693 / t½) * (mL incubation / mg microsomes)

In Vivo Pharmacokinetic Studies: A Holistic View

While in vitro assays provide valuable predictive data, in vivo studies in animal models are essential for a comprehensive understanding of a compound's pharmacokinetic profile in a complex biological system. Rodent models, particularly rats, are commonly used for initial in vivo PK studies.

Experimental Protocol: Oral and Intravenous Pharmacokinetic Study in Rats

Objective: To determine key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life, clearance, volume of distribution, and oral bioavailability) of a 5-cyclobutylpyrimidine-2,4(1H,3H)-dione derivative.

Materials:

  • Sprague-Dawley rats (male, 250-290 g) with cannulated jugular veins for blood sampling.

  • Test compound formulated for oral (e.g., in 0.5% carboxymethylcellulose) and intravenous (e.g., in saline with a co-solvent) administration.

  • Dosing syringes and oral gavage needles.

  • Blood collection tubes (e.g., containing K₂EDTA).

  • Centrifuge and equipment for plasma separation.

  • LC-MS/MS system.

Procedure:

  • Animal Acclimation and Preparation:

    • Acclimate animals to the housing conditions for at least one week.

    • Fast rats for 12-18 hours prior to dosing, with free access to water.

  • Dosing:

    • Divide the rats into two groups (n=3-6 per group).

    • Group 1 (Oral - PO): Administer a single dose of the test compound via oral gavage. Record the exact time of administration.

    • Group 2 (Intravenous - IV): Administer a single bolus dose of the test compound via the tail vein or a cannula.

  • Blood Sampling:

    • Collect serial blood samples (e.g., ~100 µL) from the jugular vein cannula at predetermined time points.

    • Typical time points for IV: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Typical time points for PO: 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

  • Plasma Preparation:

    • Immediately process blood samples by centrifuging at 4°C to separate the plasma.

    • Store plasma samples at -80°C until analysis.

  • Sample Analysis: Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate pharmacokinetic parameters from the plasma concentration-time data.

    • Key Parameters:

      • Cmax: Maximum observed plasma concentration.

      • Tmax: Time to reach Cmax.

      • AUC (Area Under the Curve): Total drug exposure over time.

      • t½ (Half-life): Time for the plasma concentration to decrease by half.

      • CL (Clearance): Volume of plasma cleared of the drug per unit time.

      • Vd (Volume of Distribution): Apparent volume into which the drug distributes.

    • Calculate Oral Bioavailability (F%): F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Predictive Pharmacokinetic Profile of 5-Cyclobutylpyrimidine-2,4(1H,3H)-dione Derivatives

While empirical data is indispensable, a predictive analysis based on the structure can guide initial research efforts.

ADME Parameter Predicted Property Rationale & Justification
Absorption Moderate to Good Oral AbsorptionThe core uracil structure generally allows for absorption. The cyclobutyl group increases lipophilicity, which can enhance passive transcellular diffusion across the intestinal epithelium. However, very high lipophilicity could lead to poor aqueous solubility, potentially limiting absorption. Caco-2 assays are critical to confirm this balance.
Distribution Moderate to High Tissue DistributionIncreased lipophilicity from the cyclobutyl group may lead to a higher volume of distribution (Vd) compared to unsubstituted uracil, suggesting greater penetration into tissues. Plasma protein binding is expected to be moderate; the extent will depend on the overall molecular properties and should be empirically determined.
Metabolism Primarily Hepatic MetabolismLike many pyrimidine derivatives, metabolism is expected to occur in the liver. The cyclobutyl ring is relatively stable but can be a site for hydroxylation by CYP enzymes. The pyrimidine ring itself can undergo reduction via dihydropyrimidine dehydrogenase (DPD), a key enzyme in uracil catabolism. Microsomal stability assays will be crucial to determine the rate and major sites of metabolism.
Excretion Renal and/or Biliary Excretion of MetabolitesThe parent compound, if cleared metabolically, will be excreted primarily as metabolites. Depending on the polarity of the metabolites, excretion could occur via the kidneys (urine) or the liver (bile/feces). The renal clearance of the parent uracil is typically negligible.

Visualizing the Path Forward: Workflows and Pathways

Diagram 1: ADME Characterization Workflow

ADME_Workflow cluster_in_vitro In Vitro ADME Screening cluster_in_vivo In Vivo Validation Caco2 Caco-2 Permeability (Absorption) Lead_Opt Lead Optimization Caco2->Lead_Opt PPB Plasma Protein Binding (Distribution) PPB->Lead_Opt Microsomes Microsomal Stability (Metabolism) Microsomes->Lead_Opt PK_Study Rat PK Study (PO & IV) Candidate Candidate Selection PK_Study->Candidate Lead_Opt->PK_Study Promising Candidates

Caption: A streamlined workflow for the pharmacokinetic evaluation of novel drug candidates.

Diagram 2: The Journey of an Orally Administered Drug

Drug_Journey cluster_gut Gastrointestinal Tract cluster_circulation Systemic Circulation cluster_tissues Tissues & Organs PO Oral Dose Absorption Intestinal Absorption PO->Absorption FirstPass First-Pass Metabolism Absorption->FirstPass Plasma Plasma FirstPass->Plasma Unbound Unbound Drug (Active) Plasma->Unbound Bound Protein-Bound Drug (Inactive) Plasma->Bound Kidney Kidney (Excretion) Plasma->Kidney Metabolites to Excretion Unbound->Bound Target Site of Action (Pharmacological Effect) Unbound->Target Liver Liver (Metabolism) Unbound->Liver Unbound->Kidney Renal Filtration Liver->Plasma Metabolites

Caption: The pharmacokinetic pathway of an orally administered drug from ingestion to elimination.

Conclusion and Future Directions

The development of 5-cyclobutylpyrimidine-2,4(1H,3H)-dione derivatives holds significant promise for the discovery of new therapeutic agents. A deep and early understanding of their pharmacokinetic properties is not merely a regulatory hurdle but a fundamental component of a successful drug development campaign. The methodologies outlined in this guide provide a robust framework for the systematic evaluation of these novel compounds. By integrating in vitro screening with in vivo validation, researchers can efficiently identify candidates with favorable ADME profiles, thereby accelerating their path toward clinical relevance. Future work should focus on establishing clear structure-pharmacokinetic relationships within this chemical series to enable the rational design of next-generation compounds with optimized therapeutic potential.

References

  • Creative Bioarray. (n.d.). Plasma Protein Binding Assay. Retrieved March 24, 2026, from [Link]

  • Gautam, A. (2024). Microsomal stability assay for human and mouse liver microsomes. protocols.io. [Link]

  • Visikol. (2022, December 12). How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. Retrieved March 24, 2026, from [Link]

  • protocols.io. (n.d.). Microsomal stability assay for human and mouse liver microsomes. Retrieved March 24, 2026, from [Link]

  • Evotec. (n.d.). Microsomal Stability. Retrieved March 24, 2026, from [Link]

  • Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved March 24, 2026, from [Link]

  • Howard, M., et al. (2010). Plasma Protein Binding in Drug Discovery and Development. Combinatorial Chemistry & High Throughput Screening, 13(2), 170-187.
  • BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved March 24, 2026, from [Link]

  • Springer Nature. (n.d.). Assessment of Drug Plasma Protein Binding in Drug Discovery. Retrieved March 24, 2026, from [Link]

  • Heidelberger, C., et al. (1965). FLUORINATED PYRIMIDINES. XXIV. IN VIVO METABOLISM OF 5-TRIFLUOROMETHYLURACIL-2-C-14 AND 5-TRIFLUOROMETHYL-2'-DEOXYURIDINE-2-C-14. Cancer Research, 25(3), 377-381.
  • protocols.io. (n.d.). Caco2 assay protocol. Retrieved March 24, 2026, from [Link]

  • U.S. Food and Drug Administration. (n.d.). V B. Metabolism and Pharmacokinetic Studies. Retrieved March 24, 2026, from [Link]

  • JRC Big Data Analytics Platform. (2013, March 27). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved March 24, 2026, from [Link]

  • ResearchGate. (n.d.). Permeability for Intestinal Absorption: Caco-2 Assay and Related Issues. Retrieved March 24, 2026, from [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved March 24, 2026, from [Link]

  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. Retrieved March 24, 2026, from [Link]

  • BioDuro. (n.d.). In Vivo PK and TK. Retrieved March 24, 2026, from [Link]

  • Ma, P., et al. (2022). Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. Pharmaceutics, 14(3), 621.
  • ResearchGate. (n.d.). Overview of the study's design. (A1) In vivo rat pharmacokinetic study.... Retrieved March 24, 2026, from [Link]

  • ACS Publications. (2024, July 22). Discovery of Novel Pyrimidine-Based Derivatives as Nav1.2 Inhibitors with Efficacy in Mouse Models of Epilepsy. Journal of Medicinal Chemistry.
  • PubMed. (2024, August 8). Discovery of Novel Pyrimidine-Based Derivatives as Nav1.2 Inhibitors with Efficacy in Mouse Models of Epilepsy.
  • PubMed. (2015, February 12). Novel 5-substituted pyrrolo[2,3-d]pyrimidines as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase and as

Navigating the Unseen: A Technical Guide to the Safety and Toxicity Profile of 5-Cyclobutylpyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. 5-Cyclobutylpyrimidine-2,4(1H,3H)-dione, a member of this versatile class, presents a unique structural motif with potential for novel pharmacological activities. However, its journey from a promising molecule to a viable drug candidate is contingent on a thorough understanding of its safety and toxicity profile. This in-depth technical guide provides a comprehensive framework for evaluating the toxicological properties of 5-Cyclobutylpyrimidine-2,4(1H,3H)-dione. In the absence of extensive public data on this specific analogue, this guide synthesizes established principles of toxicology, safety pharmacology, and the known characteristics of pyrimidine derivatives to empower researchers with the knowledge to design and execute a robust safety assessment program. We will delve into the critical experimental protocols, the rationale behind their selection, and the interpretation of potential findings, ensuring a self-validating system of inquiry for this novel chemical entity.

Introduction: The Pyrimidine Privilege and the Cyclobutyl Question

Pyrimidine derivatives are integral to a wide array of biological processes and have been successfully harnessed for various therapeutic applications, including anticancer, antiviral, and anti-inflammatory treatments.[1][2][3] Their structural similarity to the nucleobases of DNA and RNA allows them to interact with a multitude of biological targets. The introduction of a cyclobutyl group at the 5-position of the pyrimidine ring in 5-Cyclobutylpyrimidine-2,4(1H,3H)-dione introduces a lipophilic and conformationally constrained moiety that could significantly influence its pharmacokinetic and pharmacodynamic properties. While this modification may enhance target affinity or metabolic stability, it also necessitates a de novo and rigorous evaluation of its safety profile. All compounds are toxic at a certain dose, and a comprehensive understanding of a new chemical entity's (NCE) dose-toxicity relationship is paramount for its advancement in the drug development pipeline.[1]

Hazard Identification and Physicochemical Characterization

Table 1: General Physicochemical Properties and Safety Precautions for Pyrimidine Derivatives

PropertyGeneral Value/InformationSignificance in Toxicity Assessment
Physical State Likely a solid at room temperature.[5]Influences handling procedures and potential routes of exposure.
Solubility Variable, dependent on substituents.[4]Crucial for designing in vitro and in vivo experiments and understanding bioavailability.
pKa Pyrimidine rings have basic and acidic pKa values.[6]Affects absorption, distribution, and excretion characteristics.
LogP The cyclobutyl group likely increases lipophilicity.Influences cell membrane permeability and potential for bioaccumulation.
General Handling Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle in a well-ventilated area or fume hood.Minimizes occupational exposure and associated risks.

A Roadmap for Toxicological Evaluation: A Multi-tiered Approach

The toxicological evaluation of an NCE like 5-Cyclobutylpyrimidine-2,4(1H,3H)-dione should follow a structured, tiered approach as recommended by regulatory agencies.[7] This involves a combination of in silico, in vitro, and in vivo studies to build a comprehensive safety profile.

Toxicity_Assessment_Workflow cluster_0 Tier 1: Early Assessment cluster_1 Tier 2: In Vitro Safety Pharmacology & Genotoxicity cluster_2 Tier 3: In Vivo Studies In_Silico_Prediction In Silico Toxicity Prediction (e.g., DEREK Nexus, SARAH Nexus) In_Vitro_Cytotoxicity In Vitro Cytotoxicity Assays (e.g., MTT, LDH) In_Silico_Prediction->In_Vitro_Cytotoxicity Prioritize testing hERG_Assay hERG Channel Assay In_Vitro_Cytotoxicity->hERG_Assay Proceed if acceptable cytotoxicity Ames_Test Bacterial Reverse Mutation Assay (Ames Test) hERG_Assay->Ames_Test In_Vitro_Micronucleus In Vitro Micronucleus Test Ames_Test->In_Vitro_Micronucleus Acute_Toxicity Acute Toxicity Studies (Rodent) In_Vitro_Micronucleus->Acute_Toxicity Proceed if non-genotoxic Repeat_Dose_Toxicity Repeat-Dose Toxicity Studies (Rodent/Non-rodent) Acute_Toxicity->Repeat_Dose_Toxicity Safety_Pharmacology_Core In Vivo Safety Pharmacology Core Battery (CNS, Cardiovascular, Respiratory) Repeat_Dose_Toxicity->Safety_Pharmacology_Core

Figure 1: A tiered workflow for the toxicological assessment of a new chemical entity.

In Silico and In Vitro Toxicity Screening: The First Line of Defense

Early-stage in vitro toxicity testing is crucial for identifying potential liabilities and prioritizing candidates, thereby reducing reliance on animal models.[8]

3.1.1. Computational Toxicology

Computational tools can predict potential toxicities based on chemical structure.[9] These models are trained on large datasets of known toxicants and can flag structural alerts for mutagenicity, carcinogenicity, and other adverse effects.

3.1.2. In Vitro Cytotoxicity Assays

These assays determine the concentration at which a compound is toxic to cells.[10]

Table 2: Common In Vitro Cytotoxicity Assays

AssayPrincipleEndpoint Measured
MTT/XTT Assay Measures the metabolic activity of viable cells via the reduction of a tetrazolium salt.Cell viability
LDH Release Assay Measures the release of lactate dehydrogenase from damaged cells.Cell membrane integrity
Neutral Red Uptake Assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of viable cells.Lysosomal integrity
High-Content Imaging Utilizes automated microscopy to assess multiple cytotoxicity parameters simultaneously (e.g., nuclear morphology, membrane permeability).Multiparametric cytotoxicity

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate a suitable human cell line (e.g., HepG2 for liver toxicity) in a 96-well plate at a predetermined density and allow to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 5-Cyclobutylpyrimidine-2,4(1H,3H)-dione in cell culture medium. Replace the medium in the wells with the compound dilutions and incubate for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Genotoxicity and Mutagenicity Assessment: Protecting the Genome

Genotoxicity testing is a critical component of safety assessment, as DNA damage can lead to heritable mutations and cancer.[7] A standard battery of in vitro and in vivo tests is recommended to cover different genotoxic endpoints.[7]

3.2.1. Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method for detecting gene mutations induced by a chemical.[11] It utilizes several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize a specific amino acid. A positive result indicates that the test compound can revert this mutation, allowing the bacteria to grow.

3.2.2. In Vitro Mammalian Cell Micronucleus Test

This assay detects chromosomal damage by identifying the presence of micronuclei, which are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.[12]

Safety Pharmacology: Uncovering Off-Target Effects

Safety pharmacology studies are designed to identify undesirable pharmacodynamic effects of a substance on vital physiological functions.[9][13] The core battery of tests focuses on the central nervous, cardiovascular, and respiratory systems.[14]

Table 3: Core Battery of Safety Pharmacology Studies

SystemKey Parameters to AssessIn Vitro/In Vivo
Central Nervous System (CNS) Behavior, coordination, motor activity, body temperature.[14]In vivo (e.g., Irwin test, functional observational battery)
Cardiovascular System Blood pressure, heart rate, electrocardiogram (ECG), hERG channel inhibition.[14]In vitro (hERG assay) and in vivo (telemetry in large animals)
Respiratory System Respiratory rate, tidal volume, hemoglobin oxygen saturation.[14]In vivo (whole-body plethysmography)

Experimental Protocol: In Vitro hERG Assay

The hERG (human Ether-à-go-go-Related Gene) potassium channel is critical for cardiac repolarization. Inhibition of this channel can lead to a potentially fatal arrhythmia called Torsades de Pointes.

  • Cell Line: Use a mammalian cell line stably expressing the hERG channel (e.g., HEK293 cells).

  • Electrophysiology: Employ patch-clamp electrophysiology to measure the hERG current in individual cells.

  • Compound Application: Apply increasing concentrations of 5-Cyclobutylpyrimidine-2,4(1H,3H)-dione to the cells and record the effect on the hERG current.

  • Data Analysis: Determine the IC50 value for hERG channel inhibition.

Metabolism and Degradation: The Fate of a Pyrimidine Analogue

Understanding the metabolic fate of 5-Cyclobutylpyrimidine-2,4(1H,3H)-dione is crucial, as its metabolites may have different toxicological profiles than the parent compound. The pyrimidine ring can be degraded in the body through a well-defined pathway.[15][16]

Pyrimidine_Metabolism Pyrimidine_Analogue 5-Cyclobutylpyrimidine-2,4(1H,3H)-dione Dihydropyrimidine Dihydro-5-cyclobutylpyrimidine Pyrimidine_Analogue->Dihydropyrimidine Dihydropyrimidine Dehydrogenase (DPD) Ureidopropionate β-ureido-isobutyrate analogue Dihydropyrimidine->Ureidopropionate Dihydropyrimidinase Amino_Acid β-amino-isobutyrate analogue Ureidopropionate->Amino_Acid β-ureidopropionase Excretion Excretion Amino_Acid->Excretion

Figure 2: Generalized reductive degradation pathway of pyrimidines.

A key enzyme in this pathway is dihydropyrimidine dehydrogenase (DPD).[17] Genetic variations in the DPYD gene can lead to DPD deficiency, resulting in severe toxicity from certain pyrimidine-based drugs like 5-fluorouracil.[17] Therefore, it is essential to investigate the interaction of 5-Cyclobutylpyrimidine-2,4(1H,3H)-dione with DPD.

Conclusion: A Path Forward for 5-Cyclobutylpyrimidine-2,4(1H,3H)-dione

While a definitive toxicity profile for 5-Cyclobutylpyrimidine-2,4(1H,3H)-dione requires empirical data, this guide provides a robust framework for its comprehensive safety assessment. By systematically employing the described in silico, in vitro, and in vivo methodologies, researchers can effectively identify potential hazards, understand dose-response relationships, and make informed decisions about the future development of this promising pyrimidine analogue. The principles of scientific integrity and a commitment to a thorough, tiered evaluation will be the ultimate determinants of its potential to transition from a laboratory curiosity to a life-changing therapeutic.

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  • Medicosis Perfectionalis. (2026, March 6). Pyrimidine Metabolism | Biochemistry. YouTube.
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  • Walsh Medical Media. (2015, September 7). Genotoxicity and Mutagenicity Assays for Selection of Chemical Compounds with Therapeutic Potential: A Short Commentary.
  • Al-Ostoot, F. H., et al. (2021). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Bioorganic & Medicinal Chemistry, 49, 116428.
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  • Knasmüller, S., et al. (1998). Inhibition of the genotoxic effects of heterocyclic amines in human derived hepatoma cells by dietary bioantimutagens. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 402(1-2), 185-192.
  • Harpel, Z., et al. (2023). Effects of six pyrimidine analogs on the growth of Tetrahymena thermophila and their implications in pyrimidine metabolism. PLOS ONE, 18(9), e0284309.
  • Szymański, P., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(7), 2038.
  • PubChem. (n.d.). 2,4(1H,3H)-Pyrimidinedione, 5-butyl-.
  • Sharma, S., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MOJ Biorganic & Organic Chemistry, 2(5), 224-228.
  • Al-Suwaidan, I. A., et al. (2016). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics.
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Thermodynamic Stability of 5-Cyclobutylpyrimidine-2,4(1H,3H)-dione at Room Temperature: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of the methodologies and theoretical considerations for assessing the thermodynamic stability of 5-Cyclobutylpyrimidine-2,4(1H,3H)-dione at ambient conditions. It is intended for researchers, scientists, and drug development professionals engaged in the characterization and formulation of novel pharmaceutical compounds.

Introduction: The Critical Role of Thermodynamic Stability in Drug Development

The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development. It dictates the shelf-life, storage conditions, and ultimately, the safety and efficacy of a therapeutic agent. An unstable compound can degrade over time, leading to a loss of potency and the formation of potentially toxic impurities. For a novel molecule like 5-Cyclobutylpyrimidine-2,4(1H,3H)-dione, a thorough understanding of its inherent stability is paramount before its progression through the development pipeline.

The pyrimidine-2,4(1H,3H)-dione, or uracil, scaffold is a well-known constituent of nucleic acids and a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antiviral and anticancer properties.[1][2][3] The introduction of a cyclobutyl group at the 5-position can significantly influence the molecule's physicochemical properties, including its stability. This guide will delve into the theoretical factors governing the stability of this specific derivative and provide a detailed roadmap for its experimental determination.

Theoretical Framework: Factors Influencing the Stability of 5-Cyclobutylpyrimidine-2,4(1H,3H)-dione

The stability of the 5-Cyclobutylpyrimidine-2,4(1H,3H)-dione molecule is governed by a combination of electronic and steric factors inherent to its structure. Understanding these factors provides a rational basis for predicting its stability profile.

The Pyrimidine-2,4(1H,3H)-dione Core

The uracil ring system is a cyclic amide, and its stability is influenced by resonance and tautomerism. The lactam form is the most common and stable tautomer at neutral pH.[4] The intramolecular electrostatic interactions between the carbonyl groups and the N-H protons are key determinants of the stability of the diketo tautomer of uracil and its derivatives.[5][6]

The Influence of the 5-Cyclobutyl Substituent

The introduction of a non-aromatic, bulky cyclobutyl group at the 5-position can impact stability in several ways:

  • Steric Effects: The cyclobutyl group can induce ring strain and influence the planarity of the pyrimidine ring, which might slightly alter its electronic properties and susceptibility to degradation.

  • Electronic Effects: Alkyl groups are generally considered to be weakly electron-donating through induction. This can subtly affect the electron density within the pyrimidine ring, potentially influencing its reactivity.

  • Conformational Flexibility: The cyclobutyl ring is not planar and can exist in different puckered conformations. The interplay between these conformations and the pyrimidine ring could have minor effects on the overall molecular stability.

Computational studies, such as those employing Density Functional Theory (DFT), can provide valuable insights into the thermodynamic parameters of the molecule, including its optimized geometry, dipole moment, and the energy gaps between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[1][7] A larger HOMO-LUMO gap generally correlates with higher kinetic stability.

Experimental Assessment of Thermodynamic Stability

A multi-pronged experimental approach is necessary to comprehensively evaluate the thermodynamic stability of 5-Cyclobutylpyrimidine-2,4(1H,3H)-dione. This typically involves thermal analysis to determine its behavior at elevated temperatures and long-term stability studies under controlled room temperature conditions.

Thermal Analysis Techniques

Thermal analysis is a suite of techniques that measure the physical and chemical properties of a substance as a function of temperature.[8][9] It is widely used in the pharmaceutical industry to study the stability and decomposition of materials.[8][9]

Principle: TGA measures the change in mass of a sample as it is heated at a constant rate. Mass loss indicates decomposition, evaporation, or sublimation.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of 5-Cyclobutylpyrimidine-2,4(1H,3H)-dione into a TGA pan (typically aluminum or platinum).

  • Instrument Setup: Place the pan in the TGA furnace.

  • Heating Program: Heat the sample from room temperature (e.g., 25 °C) to a high temperature (e.g., 400 °C) at a controlled heating rate, typically 10 °C/min, under an inert nitrogen atmosphere.[8]

  • Data Analysis: The resulting TGA thermogram plots percentage weight loss against temperature. The onset temperature of decomposition is a key indicator of thermal stability.

Data Presentation:

ParameterValue
Onset of Decomposition (Tonset)To be determined (°C)
Temperature at 5% Weight Loss (T5%)To be determined (°C)
Residual Mass at 400 °CTo be determined (%)

Table 1: Hypothetical TGA data for 5-Cyclobutylpyrimidine-2,4(1H,3H)-dione.

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It detects thermal events such as melting, crystallization, and decomposition.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of 5-Cyclobutylpyrimidine-2,4(1H,3H)-dione into a DSC pan and hermetically seal it.

  • Instrument Setup: Place the sample and an empty reference pan in the DSC cell.

  • Heating Program: Heat the sample at a controlled rate (e.g., 10 °C/min) over a temperature range that includes its melting point and decomposition temperature.[8]

  • Data Analysis: The DSC thermogram plots heat flow against temperature. Endothermic peaks typically represent melting, while exothermic peaks can indicate decomposition.

Data Presentation:

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Enthalpy (J/g)
MeltingTo be determinedTo be determinedTo be determined
DecompositionTo be determinedTo be determinedTo be determined

Table 2: Hypothetical DSC data for 5-Cyclobutylpyrimidine-2,4(1H,3H)-dione.

Workflow for Thermal Analysis

Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_dsc DSC Analysis cluster_analysis Data Interpretation Prep Weigh Sample TGA Heat at 10°C/min in N2 atmosphere Prep->TGA DSC Heat at 10°C/min Prep->DSC TGA_Data Obtain TGA Thermogram (Weight Loss vs. Temp) TGA->TGA_Data Analysis Determine: - Decomposition Temp - Melting Point - Enthalpy Changes TGA_Data->Analysis DSC_Data Obtain DSC Thermogram (Heat Flow vs. Temp) DSC->DSC_Data DSC_Data->Analysis

Caption: Workflow for the thermal analysis of 5-Cyclobutylpyrimidine-2,4(1H,3H)-dione.

Long-Term Stability Study at Room Temperature

While thermal analysis provides accelerated stability data, a long-term study under intended storage conditions is essential to determine the true shelf-life.

Principle: The compound is stored at a controlled room temperature and humidity, and its purity is monitored over time using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).

Experimental Protocol:

  • Method Development: Develop and validate a stability-indicating reverse-phase HPLC method capable of separating the parent compound from potential degradation products.

  • Sample Storage: Store accurately weighed samples of 5-Cyclobutylpyrimidine-2,4(1H,3H)-dione in controlled environment chambers at standard room temperature conditions (e.g., 25 °C / 60% Relative Humidity).

  • Time Points: Analyze the samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

  • Analysis: At each time point, dissolve a sample in a suitable solvent and analyze by HPLC.

  • Data Analysis: Quantify the peak area of the parent compound and any new peaks corresponding to degradation products. Calculate the percentage of the parent compound remaining and the percentage of each impurity.

Data Presentation:

Time (Months)% Parent Compound Remaining% Total Impurities
0100.00.0
3To be determinedTo be determined
6To be determinedTo be determined
12To be determinedTo be determined
24To be determinedTo be determined
36To be determinedTo be determined

Table 3: Hypothetical long-term stability data for 5-Cyclobutylpyrimidine-2,4(1H,3H)-dione at 25°C/60% RH.

Potential Degradation Pathways

Potential Degradation Pathway of the Pyrimidine Ring

Degradation_Pathway Pyrimidine 5-Cyclobutylpyrimidine-2,4(1H,3H)-dione Intermediate Ring-Opened Intermediate (e.g., β-ureidopropionate derivative) Pyrimidine->Intermediate Hydrolysis/Oxidation Products Degradation Products (e.g., β-alanine derivative, CO2, NH3) Intermediate->Products Further Degradation

Caption: A simplified potential degradation pathway for the pyrimidine ring.

The presence of the cyclobutyl group may influence the susceptibility of the ring to these degradation pathways. The identification of any degradation products would typically be carried out using liquid chromatography-mass spectrometry (LC-MS).

Conclusion

The thermodynamic stability of 5-Cyclobutylpyrimidine-2,4(1H,3H)-dione at room temperature is a critical parameter that must be thoroughly investigated to ensure its viability as a drug candidate. This guide has outlined a comprehensive approach that combines theoretical considerations with robust experimental methodologies. By employing thermal analysis techniques like TGA and DSC, alongside a well-designed long-term HPLC stability study, researchers can gain a detailed understanding of the stability profile of this novel compound. This knowledge is indispensable for guiding formulation development, establishing appropriate storage conditions, and ensuring the delivery of a safe and effective therapeutic agent to patients.

References

  • Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. Available at: [Link]

  • Thermal analysis of some novel pyrimidine derivatives. Available at: [Link]

  • Factors Governing the Chemical Stability and NMR Parameters of Uracil Tautomers and Its 5-Halogen Derivatives. Available at: [Link]

  • Thermal analysis of some novel pyrimidine derivatives. Available at: [Link]

  • Factors Governing the Chemical Stability and NMR Parameters of Uracil Tautomers and Its 5-Halogen Derivatives. Available at: [Link]

  • Thermal analysis of some novel pyrimidine derivatives. Available at: [Link]

  • Synthesis, X-ray diffraction, thermogravimetric and DFT analyses of pyrimidine derivatives. Available at: [Link]

  • Stabilities of nucleotide loops bridging the pyrimidine strands in DNA pyrimidine.purine.pyrimidine triplexes: special stability of the CTTTG loop. Available at: [Link]

  • Reviewing of Synthesis and Computational Studies of Pyrazolo Pyrimidine Derivatives. Available at: [Link]

  • An extended bacterial reductive pyrimidine degradation pathway that enables nitrogen release from β-alanine. Available at: [Link]

  • The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Available at: [Link]

  • The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Available at: [Link]

  • The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Available at: [Link]

  • The acidity of uracil and uracil analogs in the gas phase: Four surprisingly acidic sites and biological implications. Available at: [Link]

  • Uracil. Available at: [Link]

  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Available at: [Link]

  • In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. Available at: [Link]

  • A Technique to Determine the Thermal Stability of Uracil and Uracil Derivatives in a Molecular Beam. Available at: [Link]

  • Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. Available at: [Link]

  • Discovery of Novel 5-(Pyridazin-3-yl)pyrimidine-2,4(1 H,3 H)-dione Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Ecto-5'-nucleotidase. Available at: [Link]

  • Pyrimidine 2,4-Diones in the Design of New HIV RT Inhibitors. Available at: [Link]

  • Pyrimidine 2,4-Diones in the Design of New HIV RT Inhibitors. Available at: [Link]

  • Molecular docking studies, synthesis and biological evaluation of substituted pyrimidine-2,4-diamines as inhibitors of Plasm. Available at: [Link]

  • (PDF) Synthesis, Spectral Characterization and Biological Evaluation of Some Novel Pyrimidine-2,4(1H,3H)-diones. Available at: [Link]

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Methodological & Application

How to dissolve 5-Cyclobutylpyrimidine-2,4(1H,3H)-dione for cell culture media

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Solubilization and Media Integration of 5-Cyclobutylpyrimidine-2,4(1H,3H)-dione for In Vitro Assays

Introduction & Physicochemical Context

5-Cyclobutylpyrimidine-2,4(1H,3H)-dione is a synthetic 5-alkyluracil derivative. Compounds in this class are heavily investigated in drug discovery for their roles as non-nucleoside reverse transcriptase inhibitors, antimetabolites, and antiviral agents[1]. However, formulating these pyrimidine analogs for in vitro cell culture presents a significant physicochemical hurdle. The pyrimidine-2,4-dione (uracil) core exhibits lactam-lactim tautomerism and forms a robust intermolecular hydrogen-bonding network in the solid state. This results in high crystal lattice energy and notoriously poor aqueous solubility at physiological pH (pH 7.2–7.4).

This guide provides a causality-driven, self-validating protocol for the complete dissolution of 5-cyclobutylpyrimidine-2,4(1H,3H)-dione, ensuring maximum bioavailability and assay reproducibility while minimizing solvent-induced cytotoxicity.

Physicochemical Profiling & Causality of Solvent Selection

To design an effective dissolution strategy, we must first analyze the molecular properties of the compound and understand why specific solvents are required.

Table 1: Physicochemical Profile of 5-Cyclobutylpyrimidine-2,4(1H,3H)-dione

PropertyValue / CharacteristicImplication for Cell Culture
Molecular Formula C8H10N2O2Small molecule; easily diffuses across membranes if fully dissolved.
Molecular Weight ~166.18 g/mol Requires precise molarity calculations for accurate stock solutions.
H-Bond Donors 2 (N1-H, N3-H)Forms strong crystal lattices; resists aqueous dissolution.
H-Bond Acceptors 2 (C2=O, C4=O)Highly interactive with polar protic solvents.
pKa (N3 proton) ~9.2 - 9.5Can be deprotonated in alkaline solutions (pH > 10) to form soluble salts.

The Causality of Solvent Choice:

  • Dimethyl Sulfoxide (DMSO): DMSO is the gold standard for solubilizing 5-substituted uracils[2]. As a polar aprotic solvent, the sulfoxide oxygen acts as a potent hydrogen-bond acceptor, effectively disrupting the uracil-uracil dimers without donating protons. This allows the compound to dissolve at high concentrations (up to 50 mM) for centralized liquid storage[2].

  • Alkaline Aqueous Solutions (Alternative): For cell lines highly sensitive to DMSO, dissolution in 0.1 M NaOH is a viable alternative. The N3 imide proton of the uracil ring has a pKa of approximately 9.5. Raising the pH above 10 deprotonates the ring, creating a highly water-soluble sodium salt. This must be carefully neutralized or highly diluted in buffered media to avoid pH shock to the cells.

Experimental Protocols

Protocol A: Preparation of a 50 mM Master Stock in DMSO

Note: Ensure all work is performed in a Class II Biological Safety Cabinet to maintain sterility.

  • Weighing: Accurately weigh 8.31 mg of 5-cyclobutylpyrimidine-2,4(1H,3H)-dione powder into a sterile, light-protected microcentrifuge tube.

  • Solvent Addition: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity).

  • Agitation: Vortex the suspension vigorously for 60 seconds.

  • Sonication (Critical Step): Place the tube in a bath sonicator at room temperature for 5–10 minutes. The ultrasonic cavitation provides the necessary kinetic energy to break the strong intermolecular hydrogen bonds, ensuring complete molecular dispersion.

  • Sterile Filtration: Pass the solution through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter. Caution: Do not use PES or nylon filters for pure DMSO, as the solvent will degrade the membrane and leach toxic extractables into your stock.

  • Storage: Aliquot into single-use volumes (e.g., 50 µL) and store at -20°C. Avoid repeated freeze-thaw cycles to prevent micro-precipitation.

Protocol B: Integration into Cell Culture Media

Direct addition of a highly concentrated DMSO stock to cold aqueous media often causes localized precipitation (the "solvent crash" effect).

  • Pre-warming: Warm the complete cell culture media (e.g., DMEM or RPMI supplemented with 10% FBS) to 37°C in a water bath.

  • Dilution: To achieve a final assay concentration of 50 µM, you must perform a 1:1000 dilution. Add 1 µL of the 50 mM DMSO stock per 1 mL of pre-warmed media.

  • Vortexing: Add the stock dropwise while gently swirling or vortexing the media to ensure rapid, homogenous dispersal.

  • Vehicle Control Verification: Ensure the final DMSO concentration does not exceed 0.1% (v/v). Concentrations above 1% can alter cell membrane phospholipid properties, reduce cell viability, and artificially alter the activity of intracellular enzymes (such as sulfurtransferases)[3].

Workflow Visualization

Workflow Powder 5-Cyclobutyluracil (Powder) DMSO Add 100% DMSO (Vortex & Sonicate) Powder->DMSO Stock Master Stock (50 mM) DMSO->Stock Filter Sterile Filtration (0.22 µm PTFE) Stock->Filter Media Pre-warmed Media (Dropwise Addition) Filter->Media Dilute 1:1000 Final Final Assay Media (<0.1% DMSO) Media->Final

Workflow for dissolving 5-Cyclobutylpyrimidine-2,4(1H,3H)-dione into cell culture media.

Cellular Uptake and Mechanism of Action

Once successfully dissolved and introduced to the cellular environment, 5-substituted uracils typically enter the cell via Equilibrative Nucleoside Transporters (ENTs). Inside the cell, they may either act directly as non-nucleoside inhibitors (e.g., binding to viral reverse transcriptase) or be hijacked by the pyrimidine salvage pathway to form active nucleotide analogs[1].

Mechanism Extracellular Extracellular Media (Free 5-CB-Uracil) Transporter Equilibrative Nucleoside Transporter (ENT) Extracellular->Transporter Intracellular Intracellular Space (5-CB-Uracil) Transporter->Intracellular UPP Uridine Phosphorylase (Ribosylation) Intracellular->UPP Nucleotide 5-CB-UMP (Active Metabolite) UPP->Nucleotide Target Target Inhibition / RNA Incorporation Nucleotide->Target

Putative pyrimidine salvage pathway uptake and activation of 5-substituted uracils.

Quality Control & Validation

To ensure the protocol acts as a self-validating system, verify the solubility using the following methods:

  • Visual & Microscopic Inspection: Examine the final media under an inverted phase-contrast microscope at 20x magnification immediately after addition and at 24 hours. The presence of refractive micro-crystals indicates solvent crash.

  • Spectrophotometry: 5-alkyluracils exhibit a characteristic UV absorbance peak at approximately 260-265 nm. A simple UV-Vis scan of the diluted media (blanked against media + vehicle) can confirm the compound's presence and concentration stability over the assay duration.

References

  • Title: Application of a Dried-DMSO rapid throughput 24-h equilibrium solubility in advancing discovery candidates Source: PubMed / European Journal of Pharmaceutical Sciences URL: [Link]

  • Title: Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study Source: PubMed Central (PMC) / International Journal of Molecular Sciences URL: [Link]

  • Title: New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity Source: PubMed Central (PMC) / Molecules URL: [Link]

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Application Note: A Robust, Validated RP-HPLC Method for the Analysis of 5-Cyclobutylpyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document details the systematic development and validation of a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 5-Cyclobutylpyrimidine-2,4(1H,3H)-dione. The narrative explains the scientific rationale behind each experimental decision, from initial analyte characterization to final method validation according to ICH guidelines. The optimized method utilizes a C18 stationary phase with a phosphate-buffered acetonitrile/water mobile phase, demonstrating excellent linearity, accuracy, precision, and robustness suitable for quality control and research applications in pharmaceutical development.

Introduction and Foundational Principles

5-Cyclobutylpyrimidine-2,4(1H,3H)-dione is a substituted uracil derivative. Uracil and its analogues are fundamental components in medicinal chemistry and drug development.[1] A reliable analytical method is paramount for determining purity, stability, and concentration in drug substance and product. This guide provides a comprehensive walkthrough of the de novo development of a stability-indicating RP-HPLC method.

Our approach is grounded in a systematic evaluation of chromatographic parameters to achieve optimal separation and quantification. The core of this process is understanding the physicochemical properties of the analyte to make informed decisions.

Analyte Characterization

A successful method development strategy begins with understanding the analyte. 5-Cyclobutylpyrimidine-2,4(1H,3H)-dione is a derivative of uracil.

  • Structure & Polarity: The core structure is a polar pyrimidinedione ring, while the C5-cyclobutyl group adds non-polar character. This amphiphilic nature makes it an ideal candidate for reverse-phase chromatography. The molecule is generally hydrophilic, a characteristic that requires careful mobile phase optimization to achieve adequate retention on a non-polar stationary phase.[2][3]

  • Ionization (pKa): Uracil, the parent compound, has a primary pKa of approximately 9.45 at the N3 position.[4][5][6] The C5-cyclobutyl group is an alkyl substituent and is not expected to significantly alter the electronic properties or the pKa of the pyrimidine ring.[7] To ensure consistent retention and peak shape, the mobile phase pH must be controlled to keep the analyte in a single, non-ionized state. The generally accepted practice is to set the mobile phase pH at least 2 units below the pKa for a weakly acidic compound.[8]

  • UV Absorbance: Uracil derivatives typically exhibit maximum UV absorbance (λmax) around 260 nm. This provides a strong chromophore for sensitive UV detection.

Overall Method Development Strategy

The method development follows a logical progression designed to systematically optimize each critical parameter. This workflow ensures that each decision is built upon a solid experimental foundation, leading to a robust and reliable final method.

MethodDevelopmentWorkflow cluster_prep Phase 1: Preparation & Scouting cluster_optim Phase 2: Optimization cluster_final Phase 3: Finalization & Validation Analyte Analyte Characterization (pKa, UV, Polarity) Wavelength Select Detection λmax Analyte->Wavelength ColumnScout Initial Column Selection (e.g., C18) Wavelength->ColumnScout MobilePhase Mobile Phase Scouting (ACN vs. MeOH, pH) ColumnScout->MobilePhase Gradient Gradient Screening MobilePhase->Gradient FineTune Fine-Tuning (Isocratic Hold, Flow, Temp) Gradient->FineTune FinalMethod Define Final Method FineTune->FinalMethod Validation Method Validation (ICH Q2) FinalMethod->Validation

Diagram 1: High-level workflow for systematic HPLC method development.

Experimental Setup

  • HPLC System: A standard analytical HPLC system equipped with a quaternary pump, autosampler, thermostatted column compartment, and a Diode Array Detector (DAD) was used.

  • Chemicals: All solvents (Acetonitrile, Water) were HPLC grade. Buffers and additives (Potassium phosphate monobasic, Phosphoric acid) were of analytical reagent grade.

  • Analyte Standard: A reference standard of 5-Cyclobutylpyrimidine-2,4(1H,3H)-dione with a purity of ≥97% was used.

Systematic Method Development

The following sections detail the experimental process and the rationale for each decision.

Step 1: Detection Wavelength (λmax) Selection

To ensure maximum sensitivity, the UV spectrum of the analyte was acquired using the DAD. A solution of the standard (10 µg/mL in 50:50 Acetonitrile:Water) was scanned from 200 to 400 nm.

  • Result: A clear absorbance maximum was observed at 262 nm . This wavelength was selected for all subsequent experiments.

Step 2: Column and Mobile Phase Scouting

The goal of this phase is to find a combination of stationary and mobile phases that provides adequate retention and good peak shape.

  • Stationary Phase: A conventional C18 column (4.6 x 150 mm, 5 µm) was chosen as the starting point. C18 phases are versatile and provide good retention for a wide range of moderately polar to non-polar compounds.[9]

  • Mobile Phase pH Selection: Based on the estimated pKa of ~9.5, an acidic mobile phase is required to suppress ionization and ensure the analyte is in its neutral form, which is better retained in reverse-phase mode. A pH of 3.0 was selected, as it is well within the safe operating range for silica-based columns (pH 2-8) and more than 2 units away from the analyte's pKa.[8][10] A 20 mM potassium phosphate buffer was chosen for its excellent buffering capacity in this pH range.

pH_Selection_Logic Analyte_pKa Analyte pKa ≈ 9.5 (Weak Acid) Goal Goal: Suppress Ionization for RP-HPLC Retention Analyte_pKa->Goal Rule Rule of Thumb: Mobile Phase pH << pKa - 2 Goal->Rule Chosen_pH Chosen pH = 3.0 Rule->Chosen_pH Column_Stability Silica Column Stability (pH 2-8) Chosen_pH->Column_Stability ValidationWorkflow cluster_val ICH Q2(R1) Validation Parameters Specificity Specificity Linearity Linearity & Range Accuracy Accuracy (% Recovery) Precision Precision (Repeatability & Intermediate) LOD_LOQ LOD & LOQ Robustness Robustness Validation Validation Validation->Specificity Validation->Linearity Validation->Accuracy Validation->Precision Validation->LOD_LOQ Validation->Robustness

Sources

Application Note: In Vivo Dosing Guidelines and Pharmacological Evaluation of 5-Cyclobutylpyrimidine-2,4(1H,3H)-dione in Murine Models

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The translation of novel pyrimidinedione derivatives from in vitro screening to in vivo murine models requires precise engineering of formulation, dosing kinetics, and pharmacodynamic monitoring. 5-Cyclobutylpyrimidine-2,4(1H,3H)-dione (Molecular Formula: C₈H₁₀N₂O₂) is a heterocyclic compound featuring a pyrimidine ring fused with a unique cyclobutane moiety[1]. While it shares a foundational scaffold with established antineoplastic agents like 5-fluorouracil (5-FU) and its prodrugs[2], the cyclobutyl substitution significantly alters its lipophilicity, steric profile, and metabolic stability.

This technical guide provides a self-validating, step-by-step protocol for the formulation, administration, and evaluation of this compound in murine models, emphasizing causal relationships between chemical structure and in vivo behavior.

Chemical Profile & Pharmacological Rationale

In medicinal chemistry, the functionalization of the pyrimidine ring at the 5-position dictates the molecule's interaction with target enzymes (e.g., thymidylate synthase) and metabolic degradation pathways[1].

  • Steric Hindrance & Metabolic Stability: The bulky cyclobutane ring increases the molecule's resistance to rapid catabolism by dihydropyrimidine dehydrogenase (DPD), a primary degradation pathway for simpler pyrimidines.

  • Lipophilicity (LogP) Shift: Unlike highly aqueous-soluble pyrimidines, the cyclobutyl group increases the compound's lipophilicity. This enhances cellular permeability via passive diffusion but necessitates specialized co-solvent systems for in vivo administration to prevent precipitation in the peritoneal cavity or bloodstream.

  • Immunomodulatory Potential: While high doses of pyrimidine analogs cause severe bone marrow microvasculature damage and hematopoietic cell loss[3], low-dose regimens (e.g., 10 mg/kg) have been shown to inhibit tumor growth while paradoxically preserving or stimulating host immune function, specifically increasing CD3+ and CD4+ T-cell populations[4].

Mechanism P1 5-Cyclobutylpyrimidine -2,4(1H,3H)-dione P2 Cellular Internalization (Enhanced by Cyclobutane) P1->P2 Lipophilic Entry P3 Intracellular Kinase Activation Cascade P2->P3 Phosphorylation P4 Thymidylate Synthase (TS) Inhibition P3->P4 Active Metabolite P5 Nucleic Acid Incorporation P3->P5 Triphosphate P6 Target Cell Apoptosis & Immune Modulation P4->P6 dNTP Depletion P5->P6 Strand Breakage

Fig 1: Proposed intracellular pharmacodynamic pathway of cyclobutyl-substituted pyrimidinediones.

Formulation Engineering for Murine Administration

Because 5-Cyclobutylpyrimidine-2,4(1H,3H)-dione features two carbonyl groups alongside a hydrophobic cyclobutane ring[1], it exhibits poor solubility in standard 0.9% saline. Administering a suspension intraperitoneally (IP) leads to erratic absorption and local tissue necrosis.

Optimized Co-Solvent Vehicle: 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Sterile Saline

  • Causality of Components:

    • DMSO (5%): Disrupts the crystalline lattice of the lyophilized powder. Exceeding 5% causes localized toxicity in mice.

    • PEG300 (40%): Acts as a miscible carrier to maintain the compound in solution upon dilution.

    • Tween 80 (5%): A surfactant that prevents micellar aggregation when introduced to the aqueous environment of the peritoneum or GI tract.

    • Saline (50%): Restores physiological osmolarity to prevent osmotic shock upon injection.

Quantitative Dosing Guidelines

Drawing from pharmacokinetic data of analogous pyrimidinediones and their synergistic applications in vivo[2][4], the following dosing parameters are engineered for murine models (e.g., C57BL/6 or BALB/c nude).

ParameterAcute / PK ProfilingChronic Efficacy (Syngeneic/Xenograft)Immunomodulatory Dosing
Route Intravenous (IV) or Intraperitoneal (IP)Intraperitoneal (IP) or Oral (PO)Intraperitoneal (IP)
Dose Range 20 - 50 mg/kg15 - 40 mg/kg5 - 10 mg/kg
Frequency Single DoseQ2D (Every other day) for 14-21 daysDaily for 10 days
Dosing Volume 5 mL/kg (IV) / 10 mL/kg (IP)10 mL/kg10 mL/kg
Primary Endpoint Cmax, Tmax, AUC, Half-life (t1/2)Tumor Volume, SurvivalCD3+/CD4+ Flow Cytometry
Rationale Establishes baseline clearance and Vd.Maximizes target inhibition while allowing recovery from toxicity.Low doses prevent hematopoietic suppression while activating T-cells[4].

Self-Validating In Vivo Protocol

A robust protocol must be a self-validating system —meaning it contains internal controls that prove the experiment was executed correctly, regardless of the ultimate biological outcome.

Phase 1: Preparation & Quality Control (QC)
  • Weighing: Weigh 10 mg of 5-Cyclobutylpyrimidine-2,4(1H,3H)-dione powder.

  • Solvation: Add 0.5 mL of molecular-grade DMSO. Vortex for 60 seconds until completely dissolved (clear solution).

  • Carrier Addition: Add 4.0 mL of PEG300. Vortex for 30 seconds.

  • Surfactant Addition: Add 0.5 mL of Tween 80. Invert gently to avoid excessive frothing.

  • Aqueous Dilution: Dropwise, add 5.0 mL of sterile 0.9% Saline while continuously vortexing.

    • Validation Checkpoint: The solution must remain optically clear. If turbidity or micro-precipitates form, the formulation has failed and must be discarded. Do not dose suspensions.

Phase 2: Administration Execution (IP Route)
  • Restraint: Secure the mouse (e.g., 20g C57BL/6) exposing the ventral abdomen.

  • Injection: Using a 27G needle, inject 200 µL (10 mL/kg) of the formulated solution into the lower right quadrant of the peritoneum, avoiding the cecum and bladder.

  • Aspiration Check: Before injecting, pull back slightly on the plunger. If blood or fluid enters the hub, withdraw and discard; the needle is improperly placed.

Phase 3: Longitudinal Monitoring & Endpoint Analysis
  • PK Validation (Day 1): Bleed 3 mice per cohort at 1h and 4h post-dose via the submandibular vein. Analyze plasma via LC-MS/MS.

    • Causality: Detecting the compound in plasma validates that the IP injection was successful and absorption occurred, ruling out administration error if downstream efficacy fails.

  • Toxicity Tracking (Daily): Weigh mice daily. A mild weight drop (5-10%) indicates systemic drug exposure and expected mild toxicity[4]. A drop >20% requires immediate euthanasia.

  • Immunomodulatory Harvest (Day 10-21): Harvest the spleen and thymus. Calculate the Spleen Index (SI) and Thymus Index (TI). Process splenocytes for flow cytometry to quantify CD3+, CD4+, CD8+, and NK cells[4].

Workflow A Phase 1: Formulation Co-solvent System Optimization B Phase 2: Murine Model Prep Acclimation & Baseline Metrics A->B Vehicle QC Pass (Clear Solution) C Phase 3: Dosing Execution IP (10-40 mg/kg) or PO (20-50 mg/kg) B->C Randomization D Validation Checkpoint: Plasma PK Sampling (1h & 4h) C->D Acute Cohort E Phase 4: Longitudinal Monitoring Tumor Vol, Body Weight, Clinical Signs C->E Chronic Cohort F Phase 5: Endpoint Harvest Flow Cytometry & Histopathology D->F PK/PD Correlation E->F Survival/Efficacy Data

Fig 2: Self-validating in vivo workflow for pyrimidinedione efficacy and pharmacokinetic evaluation.

Troubleshooting & Data Interpretation

  • Lack of Efficacy at High Doses: If tumor volume does not decrease at 40 mg/kg, but severe bone marrow suppression is observed via histology (e.g., grossly dilated central sinusoids and fused microvasculature)[3], the compound is active but the therapeutic window is too narrow. Shift to a low-dose, high-frequency schedule (e.g., 10 mg/kg daily) to leverage its immunomodulatory effects rather than direct cytotoxicity[4].

  • Synergistic Potential: Pyrimidine derivatives often exhibit short durations of action as monotherapies. Consider combining oral or IP 5-Cyclobutylpyrimidine-2,4(1H,3H)-dione with taxoids (e.g., docetaxel) to up-regulate pyrimidine phosphorylase in tumor cells, driving synergistic in vivo efficacy[2].

References

  • EvitaChem. "Buy 5-Cyclobutylpyrimidine-2,4(1H,3H)-dione (EVT-13809309) - EvitaChem". EvitaChem.
  • Takebayashi, Y., et al. "Docetaxel alone or orally combined with 5-fluorouracil and its derivatives: effects on mouse mammary tumor cell line MM2 in vitro and in vivo". PubMed (NIH).
  • Narayanan, P., et al.
  • Zhang, Y., et al.

Sources

Troubleshooting & Optimization

Best purification techniques for 5-Cyclobutylpyrimidine-2,4(1H,3H)-dione crude extracts

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of crude 5-Cyclobutylpyrimidine-2,4(1H,3H)-dione. Here, we address common issues through troubleshooting guides and frequently asked questions, offering field-proven protocols and the scientific rationale behind them.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 5-Cyclobutylpyrimidine-2,4(1H,3H)-dione extracts?

A1: Common impurities often stem from starting materials or by-products of the synthesis route. For pyrimidine-2,4-diones (uracils), these can include unreacted starting materials like the corresponding alkylmalonate and urea, or by-products from incomplete cyclization or side reactions.[1] Depending on the specific synthesis, incompletely hydrolyzed intermediates or related pyrimidine structures may also be present.

Q2: Which purification technique is generally recommended for this compound?

A2: The choice of technique depends on the impurity profile and the desired final purity.

  • For moderately impure samples (>80% purity): Recrystallization is often the most efficient and scalable method.

  • For complex mixtures or low-purity crude extracts (<80% purity): Flash column chromatography is the preferred method for removing a wider range of impurities.[2][3]

  • For achieving very high purity (>99.5%) for analytical standards or final API steps: Preparative High-Performance Liquid Chromatography (Prep-HPLC) is recommended, though it is less scalable.[2][4]

Q3: How do I choose an appropriate solvent for my purification method?

A3: Solvent selection is critical and is based on the polarity of 5-Cyclobutylpyrimidine-2,4(1H,3H)-dione and its impurities.

  • For Recrystallization: An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures or are insoluble at high temperatures.[5] For pyrimidinediones, polar solvents like ethanol, methanol, or mixtures with water or acetonitrile are good starting points.[5][6]

  • For Flash Chromatography: The solvent system (mobile phase) should provide a good separation of your target compound from impurities on a Thin-Layer Chromatography (TLC) plate. An ideal Retention Factor (Rf) for the target compound is between 0.2 and 0.4.[2][7] Common systems for polar heterocyclic compounds include ethyl acetate/hexanes and dichloromethane/methanol.[2][8]

Part 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a question-and-answer format.

Recrystallization Issues

Q4: My compound "oiled out" instead of forming crystals during recrystallization. What went wrong and how can I fix it?

A4: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This typically happens when the boiling point of the solvent is too high, or the solution is supersaturated at a temperature above the melting point of your compound.

  • Probable Cause: The solute is melting in the hot solvent before it has a chance to crystallize upon cooling. The solution may also be too concentrated.

  • Solution:

    • Re-heat the solution until the oil redissolves completely.

    • Add a small amount of a co-solvent in which your compound is more soluble to lower the overall boiling point of the solvent system, or simply add more of the primary solvent to reduce saturation.

    • Allow the solution to cool much more slowly. A slower cooling rate provides more time for proper crystal lattice formation.

    • If the problem persists, consider a different solvent or solvent system with a lower boiling point.

Q5: Crystal formation is very poor, or no crystals have formed even after cooling in an ice bath. What should I do?

A5: This indicates that the solution is not sufficiently supersaturated, or the energy barrier for nucleation has not been overcome.

  • Probable Cause: Too much solvent was used, keeping the compound fully dissolved even at low temperatures.[5]

  • Solutions:

    • Induce Crystallization: Try scratching the inside of the flask at the solvent's surface with a glass rod. The microscopic scratches provide a nucleation site for crystal growth.

    • Seed Crystals: If you have a small amount of pure, solid product, add a single tiny crystal to the solution. This "seed" will act as a template for further crystallization.

    • Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration. Be careful not to evaporate too much. Allow it to cool slowly again.[5]

    • Use an Anti-Solvent: If your compound is soluble in a solvent like DMF or DMSO, you can try diffusion crystallization by placing the solution in a chamber with a miscible "anti-solvent" (a solvent in which your compound is insoluble, like dichloromethane or diethyl ether). The anti-solvent vapor will slowly diffuse into your solution, causing the compound to precipitate.[9]

Flash Column Chromatography Issues

Q6: My compound is running with the solvent front (Rf close to 1.0) on the TLC plate. How do I get it to stick to the silica?

A6: This means your mobile phase is too polar, causing the compound to have a much higher affinity for the solvent than for the silica gel.

  • Probable Cause: The solvent system has too high a concentration of the polar component (e.g., methanol or ethyl acetate).

  • Solution: Decrease the polarity of the mobile phase.

    • If using an ethyl acetate/hexane system, decrease the proportion of ethyl acetate.

    • If using a dichloromethane/methanol system, significantly reduce the percentage of methanol. Methanol is a very polar solvent and even small amounts can drastically increase the eluting power of the mobile phase.[8]

    • Test the new, less polar solvent system on a TLC plate until the desired Rf of 0.2-0.4 is achieved.[2][7]

Q7: The separation between my product and an impurity is very poor (spots are too close on TLC). How can I improve the resolution?

A7: Poor resolution means the differential partitioning of your compounds between the stationary and mobile phases is insufficient.

  • Probable Cause: The chosen solvent system is not optimal for separating the specific compounds in your mixture.

  • Solutions:

    • Fine-Tune Polarity: Make small, incremental changes to your solvent system ratio. Sometimes a slight adjustment is all that is needed.

    • Change Solvent System: If tuning the ratio doesn't work, switch to a different solvent system with different chemical properties. For example, if ethyl acetate/hexane fails, try dichloromethane/methanol or ether/hexane.[3][8] Different solvents interact with your compounds in unique ways, which can alter the separation.

    • Consider a Different Stationary Phase: While silica gel is standard, for very polar compounds or difficult separations, reversed-phase (e.g., C18-bonded silica) or alumina can provide a different selectivity.[8][10]

Part 3: Detailed Purification Protocols

Protocol 1: Recrystallization from an Ethanol/Water System

This protocol is a good starting point for crude extracts of moderate purity. The principle is to dissolve the compound in a minimum of hot solvent and allow it to crystallize upon cooling, leaving impurities behind in the mother liquor.

Step-by-Step Methodology:

  • Dissolution: Place the crude 5-Cyclobutylpyrimidine-2,4(1H,3H)-dione (e.g., 1.0 g) into an Erlenmeyer flask equipped with a stir bar. Add a minimal amount of ethanol (e.g., 5-10 mL) and heat the mixture gently on a hotplate with stirring.

  • Achieve Saturation: Continue adding ethanol in small portions until the solid just dissolves. Then, add hot water dropwise until the solution becomes slightly cloudy (this indicates you have reached the saturation point). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Hot Filtration (if necessary): If insoluble impurities are visible, perform a hot gravity filtration. Pre-heat a funnel and a new flask with hot solvent to prevent premature crystallization during this step.[5]

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.[5]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography

This protocol is designed for purifying complex mixtures where recrystallization is ineffective.

Step-by-Step Methodology:

  • Solvent System Selection: Using TLC, identify a solvent system (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol) that gives your target compound an Rf value of approximately 0.2-0.4 and separates it well from impurities.[2][7]

  • Column Packing: Select a column of appropriate size (a general rule is a 30:1 to 50:1 ratio of silica gel to crude compound by weight).[3] Pack the column with silica gel as a slurry in the least polar component of your solvent system (e.g., hexane). Ensure the packing is uniform and free of air bubbles.

  • Sample Loading:

    • Wet Loading: Dissolve your crude compound in a minimal amount of the chromatography solvent or a slightly more polar solvent. Carefully add this solution to the top of the silica bed.[3]

    • Dry Loading (Recommended for compounds with poor solubility): Dissolve the crude compound in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel (2-3 times the weight of your compound), and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.[10][11]

  • Elution: Begin eluting the column with your pre-determined solvent system. Apply positive pressure using air or nitrogen to achieve a steady flow rate.[3] If using a gradient, slowly increase the proportion of the more polar solvent.

  • Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes).

  • Analysis: Monitor the fractions by TLC to identify which ones contain your pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 5-Cyclobutylpyrimidine-2,4(1H,3H)-dione.[7]

Part 4: Data Presentation & Visualization

Table 1: Recommended Starting Solvent Systems for Flash Chromatography
Polarity of ImpuritiesStationary PhaseRecommended Solvent System (Starting Ratio)Rationale
Less PolarSilica GelEthyl Acetate / Hexane (e.g., 30:70 to 50:50)Good for general separations of moderately polar compounds.[8]
More PolarSilica GelDichloromethane / Methanol (e.g., 98:2 to 90:10)Methanol is a strong polar solvent, effective for eluting polar compounds.[3][10]
Mixture of PolaritiesSilica GelGradient: Start with low polarity (e.g., 20% EtOAc in Hexane) and gradually increase the concentration of the polar solvent.A gradient elution is effective for separating compounds with a wide range of polarities.[10]
Very PolarC18-Reversed PhaseWater / Acetonitrile (with 0.1% Formic Acid)Reversed-phase chromatography is ideal for polar compounds, where the most polar compounds elute first.[2][4]
Diagrams

PurificationWorkflow cluster_start Start cluster_decision Purity Assessment cluster_methods Purification Methods cluster_end Finish Crude Crude Extract TLC_Analysis TLC/LC-MS Analysis Crude->TLC_Analysis Recrystallization Recrystallization TLC_Analysis->Recrystallization >80% Pure & Simple Profile Flash_Chroma Flash Chromatography TLC_Analysis->Flash_Chroma <80% Pure & Complex Profile Pure_Product Pure Product (>95%) Recrystallization->Pure_Product Flash_Chroma->Pure_Product

FlashChromatographyProcess A 1. Select Solvent (TLC, Rf = 0.2-0.4) B 2. Pack Column (Silica Gel Slurry) A->B C 3. Load Sample (Wet or Dry Load) B->C D 4. Elute & Collect Fractions C->D E 5. Analyze Fractions (TLC) D->E F 6. Combine & Evaporate E->F G Pure Compound F->G

References

  • Marchenko, S. I., Moiseeva, A. M., & Zhebentyaev, A. I. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41, 283-294. Available from: [Link]

  • Massachusetts Institute of Technology. (n.d.). Flash Chromatography (FC). MIT DSpace. Retrieved from [Link]

  • University of Glasgow. (n.d.). SOP: FLASH CHROMATOGRAPHY. Retrieved from [Link]

  • University of Rochester. (n.d.). Flash Column Chromatography. Department of Chemistry. Retrieved from [Link]

  • Fair, J. D., & Kormos, C. M. (2008). General methods for flash chromatography using disposable columns. Journal of chromatographic science, 46(8), 653–657. Available from: [Link]

  • ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. Retrieved from [Link]

  • Ghorab, M. M., Ragab, F. A., Heiba, H. I., & Youssef, H. A. (2010). Synthesis and Antimicrobial Activity of Some Novel 5-Alkyl-6-Substituted Uracils and Related Derivatives. Molecules, 15(11), 7843–7857. Available from: [Link]

  • van Tonder, E. C., Malan, S. F., & Liebenberg, W. (2013). The risk of recrystallization: changes to the toxicity and morphology of pyrimethamine. Pharmaceutical development and technology, 18(3), 637–647. Available from: [Link]

  • Chatzopoulou, A., et al. (2020). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 25(18), 4166. Available from: [Link]

Sources

Optimizing crystallization conditions for high-purity 5-Cyclobutylpyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Crystallization of 5-Cyclobutylpyrimidine-2,4(1H,3H)-dione

Welcome to the technical support resource for the crystallization of 5-Cyclobutylpyrimidine-2,4(1H,3H)-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for obtaining high-purity crystalline material. Drawing from established principles in pharmaceutical crystallization, this document offers troubleshooting solutions and foundational protocols to enhance the consistency and quality of your experimental outcomes.

The Crystallization Pathway: From Solution to Solid

Crystallization is a critical purification technique in pharmaceutical sciences, governed by the principles of supersaturation, nucleation, and crystal growth.[1] Achieving a high-purity, stable crystalline form requires precise control over these stages. Supersaturation is the essential driving force, where the concentration of the solute in a solvent exceeds its equilibrium solubility.[2] This unstable state initiates nucleation, the formation of initial crystal "seeds," which is followed by crystal growth, where more molecules deposit onto these seeds to form larger, well-defined crystals.[2]

cluster_0 Supersaturation Generation cluster_1 Crystallization Process cluster_2 Downstream Processing Cooling Cooling Nucleation Nucleation (Birth of Crystals) Cooling->Nucleation Creates Driving Force AntiSolvent Anti-Solvent Addition AntiSolvent->Nucleation Creates Driving Force Evaporation Solvent Evaporation Evaporation->Nucleation Creates Driving Force Growth Crystal Growth (Size Increase) Nucleation->Growth Provides Sites for Growth Isolation Isolation (Filtration) Growth->Isolation Drying Drying Isolation->Drying FinalProduct High-Purity API Drying->FinalProduct cluster_purity Low Purity cluster_oil Oiling Out cluster_size Small Particles / Needles Problem Crystallization Issue Purity_Solvent Re-evaluate Solvent Problem->Purity_Solvent Oil_SS Reduce Supersaturation Problem->Oil_SS Size_Cool Slow Cooling Rate Problem->Size_Cool Purity_Cool Slow Cooling Rate Purity_Solvent->Purity_Cool Purity_Wash Improve Washing Purity_Cool->Purity_Wash Oil_Seed Use Seed Crystals Oil_SS->Oil_Seed Oil_Solvent Change Solvent Oil_Seed->Oil_Solvent Size_Agitate Optimize Agitation Size_Cool->Size_Agitate Size_Seed Use Seeding Size_Agitate->Size_Seed

Caption: A decision-making flowchart for common crystallization troubleshooting steps.

Frequently Asked Questions (FAQs)

  • How do I choose a starting solvent system? Start by considering the polarity of 5-Cyclobutylpyrimidine-2,4(1H,3H)-dione. Uracil derivatives are generally polar. Look for solvents where the compound has moderate solubility at room temperature and high solubility when heated. Alcohols (ethanol, isopropanol) and ketones (acetone) are often good starting points. [3][4]Computational models and cheminformatics can also help predict suitable solvents. [3]

  • What is the ideal cooling rate? There is no single "ideal" rate; it must be determined experimentally. However, a slower rate is generally better for purity and crystal size. [5]Start with a linear rate of 10-20°C/hour. If you still have issues with small particles, reduce the rate further, especially during the initial phase of nucleation and growth. [6]

  • When and how should I use seed crystals? Seed crystals should be added when the solution is in the "metastable zone"—supersaturated, but not yet spontaneously nucleating. [7]This requires some knowledge of the compound's solubility curve. Add a small amount (0.1-1.0% by weight relative to the solute) of high-purity, uniformly sized crystals to the gently agitated solution. This provides a template for growth and helps ensure consistency. [2][]

  • What are the best methods to check the purity of my final product? High-Performance Liquid Chromatography (HPLC) is the gold standard for purity analysis of pharmaceutical compounds, including pyrimidine derivatives. [9][10]It can separate the main compound from even closely related impurities. For structural confirmation and identification of impurities, HPLC coupled with Mass Spectrometry (HPLC-MS) is extremely powerful. [9]Techniques like Nuclear Magnetic Resonance (NMR) can also be used to confirm the structure and detect impurities. [11]

References

  • BenchChem. (2025).
  • PubMed. (2005). Prediction of solvents suitable for crystallization of small organic molecules. PubMed.
  • Scribd.
  • PMC. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. PMC.
  • Request PDF. Chapter 4 Solvent design for crystallization of pharmaceutical products. Request PDF.
  • DSpace@MIT. (n.d.).
  • RSC Publishing. (n.d.). Impact of aspect ratio and crystal size distribution of l-glutamic acid formed by cooling crystallization on drying characteristics. RSC Publishing.
  • CECRI, Karaikudi. Effect of Different Cooling Modes on Crystal Size Distribution in a Batch Cooling Crystallizer for DL-Malic Acid. CECRI, Karaikudi.
  • Reddit. (2020, March 16).
  • Northwestern University.
  • Taylor & Francis. (2007, February 24). Effect of Different Cooling Modes on Crystal Size Distribution in a Batch Cooling Crystallizer for DL-Malic Acid. Taylor & Francis Online.
  • ResearchGate. (n.d.). (PDF) Determination of potential solvents for novel N-substituted 5-(phenylamino)uracil derivatives and evaluation of their cytotoxic effects on Vero 76 Cells.
  • Request PDF. (2025, August 7).
  • SciSpace. Recrystallization of Active Pharmaceutical Ingredients. SciSpace.
  • PMC.
  • BOC Sciences. Crystallization of APIs: Methods and Challenges. BOC Sciences.
  • Scribd.
  • API Crystalliz
  • Syrris. (2024, October 22).
  • ResearchGate. (n.d.). (PDF) SYNTHESIS AND EVALUATION OF ANTIMICROBIAL ACTIVITY OF PYRIMIDINE DERIVATIVES.
  • ACS Publications. (2008, June 26). Solubilities in Water of Uracil and Its Halogenated Derivatives.
  • Zenodo. (2025, March 31).
  • 5-Chlorouracil - PRODUCT INFORM
  • MDPI. (2021, September 15).

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How to prevent oxidation of 5-Cyclobutylpyrimidine-2,4(1H,3H)-dione in solution

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 5-Cyclobutylpyrimidine-2,4(1H,3H)-dione. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for handling this compound in solution. The following question-and-answer format directly addresses common challenges, with a focus on preventing oxidative degradation.

Frequently Asked Questions (FAQs)

Q1: My solution of 5-Cyclobutylpyrimidine-2,4(1H,3H)-dione is showing a slight yellow discoloration over time. What could be the cause?

A1: A yellow discoloration is a common indicator of degradation, likely due to oxidation. Pyrimidine derivatives can be susceptible to oxidation, which can be accelerated by exposure to atmospheric oxygen, light, and elevated temperatures. It is crucial to assess t[1]he purity of your sample using analytical methods like HPLC or LC-MS to confirm degradation and identify potential byproducts.

Q2: What are the prima[1]ry factors that can lead to the oxidation of 5-Cyclobutylpyrimidine-2,4(1H,3H)-dione in solution?

A2: The primary drivers of oxidation for many organic molecules, including pyrimidine derivatives, are:

  • Atmospheric Oxygen: Direct exposure to air is a major contributor to oxidative degradation.

  • Light: Photochemi[2][3][4][5]cal reactions can generate reactive oxygen species (ROS) or directly induce degradation of the compound.

  • Temperature: High[1][6]er temperatures increase the rate of chemical reactions, including oxidation.

  • Solvent Choice: T[1]he purity and type of solvent can play a significant role. Solvents containing peroxides or other impurities can initiate oxidation.

  • pH of the Solution: The stability of uracil analogs can be pH-dependent. Extreme pH values can cat[7]alyze degradation pathways.

Q3: How can I minimize the risk of oxidation when preparing solutions of 5-Cyclobutylpyrimidine-2,4(1H,3H)-dione?

A3: To minimize oxidation, a multi-faceted approach is recommended:

  • Use High-Purity Solvents: Always use freshly opened, high-purity, and, if possible, deoxygenated solvents.

  • Work Under an Inert Atmosphere: Preparing solutions inside a glovebox or using a Schlenk line with an inert gas like argon or nitrogen is highly effective at excluding oxygen.

  • Protect from Light:[2][3][4][5] Use amber vials or wrap your glassware in aluminum foil to prevent light-induced degradation.

  • Control Temperature[1][4]: Prepare solutions at room temperature or below, if solubility permits. Avoid unnecessary heating.

Troubleshooting Guide: Preventing and Addressing Oxidation

This section provides detailed protocols and explanations to help you overcome specific challenges related to the oxidative stability of 5-Cyclobutylpyrimidine-2,4(1H,3H)-dione.

Issue 1: Rapid Degradation Observed in Solution

Possible Cause: The solvent may be contaminated with peroxides or dissolved oxygen.

Recommended Action: Implement a rigorous solvent deoxygenation protocol.

Experimental Protocol: Solvent Deoxygenation

This protocol details three common methods for removing dissolved gases from solvents. The choice of method depends on the required level of deoxygenation and the volatility of the solvent.

Method 1: Freeze-Pump-Thaw

This is the most effective method for achieving a high level of deoxygenation.

Step-by-Step Methodology:

  • Place the solvent in a Schlenk flask equipped with a stopcock.

  • Freeze the solvent by immersing the flask in a liquid nitrogen bath.

  • Once the solvent is completely frozen, open the stopcock to a vacuum line and evacuate the headspace for 2-3 minutes.

  • Close the stopcock an[3]d thaw the solvent completely in a warm water bath. You may observe gas bubbles escaping from the liquid.

  • Repeat this freeze-pump-thaw cycle at least three times to ensure thorough deoxygenation.

  • After the final cycle[3], backfill the flask with an inert gas (argon or nitrogen).

Method 2: Purging with Inert Gas

This method is simpler but less effective than freeze-pump-thaw. It is suitable for applications where a moderate level of deoxygenation is sufficient.

Step-by-Step Methodology:

  • Insert a long needle or a glass tube connected to an inert gas line into the solvent.

  • Bubble a steady stream of inert gas (argon or nitrogen) through the solvent for at least 30 minutes.

  • To minimize solvent e[3]vaporation, ensure the gas outlet is not sealed.

Method 3: Sonication Under Vacuum

This is a rapid method for degassing, particularly for HPLC solvents.

Step-by-Step Methodology:

  • Place the solvent in a flask and connect it to a light vacuum.

  • Immerse the flask in an ultrasonic bath and sonicate for 5-10 minutes.

  • After sonication, bac[3]kfill the flask with an inert gas.

Issue 2: Inconsistent Results Between Experiments

Possible Cause: Variable exposure to atmospheric oxygen during handling and storage.

Recommended Action: Adopt stringent air-free handling techniques.

Workflow for Handling Air-Sensitive Solutions

This workflow outlines the best practices for manipulating solutions of 5-Cyclobutylpyrimidine-2,4(1H,3H)-dione to prevent exposure to air.

Workflow cluster_prep Preparation cluster_handling Handling (Inert Atmosphere) cluster_storage Storage Prep_Glassware Oven-dry glassware Weigh_Solid Weigh solid in glovebox or under inert gas flow Prep_Glassware->Weigh_Solid Prep_Solvent Deoxygenate solvent Dissolve Dissolve in deoxygenated solvent Prep_Solvent->Dissolve Weigh_Solid->Dissolve Transfer Transfer solution via cannula or gas-tight syringe Dissolve->Transfer Store_Solution Store in sealed vial with septum under inert gas Transfer->Store_Solution Store_Conditions Refrigerate or freeze, protected from light Store_Solution->Store_Conditions

Caption: Workflow for handling air-sensitive solutions of 5-Cyclobutylpyrimidine-2,4(1H,3H)-dione.

Issue 3: Degradation During Long-Term Storage

Possible Cause: Gradual oxidation over time, even at low temperatures.

Recommended Action: Consider the use of antioxidants.

The Role of Antioxidants

Antioxidants are substances that can prevent or delay the oxidation of other molecules. They function by scavengi[8][9]ng reactive oxygen species or by interrupting the chain reactions of oxidation. For heterocyclic compounds, several classes of antioxidants may be effective.

Antioxidant ClassExamplesMechanism of Action
Phenolic Antioxidants Butylated hydroxytoluene (BHT), Butylated hydroxyanisole (BHA)Donate a hydrogen atom to free radicals, forming a stable antioxidant radical.
Thioethers Dila[10]uryl thiodipropionate (DLTDP)Decompose hydroperoxides into non-radical products.
Phosphites Triphenyl phosphiteDecompose hydroperoxides.

Important Considerations:

  • Compatibility: The chosen antioxidant must be soluble in the solvent system and should not interfere with downstream applications.

  • Concentration: Antioxidants are typically used in low concentrations. The optimal concentration should be determined empirically.

  • Control Experiments: Always run control experiments without the antioxidant to validate its effectiveness and ensure it does not have unintended effects.

Data Presentation: Stability Under Different Conditions

The following table provides a hypothetical example of a stability study for 5-Cyclobutylpyrimidine-2,4(1H,3H)-dione. It is recommended to perform a similar study to determine the optimal storage conditions for your specific application.

Storage ConditionTime (days)Purity (%)Observations
Room Temp, Air, Light 099.5Clear, colorless solution
785.2Slight yellowing
Room Temp, N₂, Dark 099.5Clear, colorless solution
798.9No change
4°C, N₂, Dark 099.5Clear, colorless solution
3099.2No change
-20°C, N₂, Dark 099.5Clear, colorless solution
9099.4No change

Logical Relationships in Oxidation Prevention

The following diagram illustrates the interconnected strategies for preventing the oxidation of 5-Cyclobutylpyrimidine-2,4(1H,3H)-dione.

Caption: Key decision points for preventing oxidation of 5-Cyclobutylpyrimidine-2,4(1H,3H)-dione in solution.

References

  • Air-free technique. (n.d.). In Wikipedia. Retrieved from [Link]

  • Wipf, P. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. Wipf Group, University of Pittsburgh. Retrieved from [Link]

  • Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 15). 5: Inert Atmosphere Filtrations. Retrieved from [Link]

  • Bentham Science Publishers. (n.d.). Selected Heterocyclic Compounds as Antioxidants. Synthesis and Biological Evaluation. Current Organic Chemistry. Retrieved from [Link]

  • Sestili, P. (2012). Selected heterocyclic compounds as antioxidants. Synthesis and biological evaluation. Current organic chemistry, 16(1), 100-120.
  • Turecek, F., & Sindona, G. (2002). The acidity of uracil and uracil analogs in the gas phase: Four surprisingly acidic sites and biological implications. Journal of the American Society for Mass Spectrometry, 13(8), 985-995.
  • Sági, J., Brahms, S., Brahms, J., & Ötvös, L. (1979). Effect of 5-alkyl substitution of uracil on the thermal stability of poly [d(A-r5U)] copolymers. Nucleic acids research, 6(8), 2839-2848.
  • Koshelev, V. N., Primerova, O. V., & Stupnikova, A. S. (2021). Nitrogen and sulfur-containing heterocycles–potential antioxidant additives in mineral and synthetic lubricating oils.
  • Aliyeva, R. V., Farzaliyev, V. M., Naghiyev, F. B., & Allakhverdiyev, M. A. (2022). Study of some Heterocyclic Compounds Containing Rhodanide Group as Antioxidant Additives. Herald of Azerbaijan Engineering Academy, 14(4).
  • Talele, N. (2022). Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. Molecules, 27(20), 6795.
  • Sági, J., Brahms, S., Brahms, J., & Ötvös, L. (1979). Effect of 5-alkyl substitution of uracil on the thermal stability of poly [d(A-r5U)] copolymers. Nucleic acids research, 6(8), 2839-2848.
  • Navarro-Badilla, C., & Vargas-Rojas, M. I. (2021). Protonation/deprotonation energetics of uracil, thymine, and cytosine in water from e.m.f./spectrophotometric measurements. Journal of Molecular Liquids, 334, 116499.
  • YMC America. (n.d.). Evaluation of pH Stability for an Organosilica-based HPLC Stationary Phase. Retrieved from [Link]

  • Rizzato, C., et al. (2021).
  • Pyrimidine. (n.d.). In Wikipedia. Retrieved from [Link]

  • De Luca, L., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience, 12(21), 4048-4061.
  • Kim, D., et al. (2011). Design and Synthesis of Pyrimidinone and Pyrimidinedione Inhibitors of Dipeptidyl Peptidase IV. Journal of Medicinal Chemistry, 54(3), 843-857.
  • Buckheit Jr, R. W., et al. (2007). The structure-activity relationships of 2,4(1H,3H)-pyrimidinedione derivatives as potent HIV type 1 and type 2 inhibitors. Antiviral Chemistry and Chemotherapy, 18(5), 249-260.
  • Naik, T. A., & Chikhalia, K. H. (2007). Studies on Synthesis of Pyrimidine Derivatives and their Pharmacological Evaluation. E-Journal of Chemistry, 4(1), 60-66.
  • Schoof, S., & Kuck, D. (2001). Oxidative cleavage of a cyclobutane pyrimidine dimer by photochemically generated nitrate radicals (no(3)*). Organic letters, 3(10), 1459-1462.
  • Al-Ghorbani, M., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC advances, 11(10), 5557-5583.
  • Pathak, T. P., & Kumar, A. (2021). Advances in the Solid-Phase Synthesis of Pyrimidine Derivatives.
  • Yamanaka, H., Ogawa, S., & Sakamoto, T. (1981). OXIDATION OF 2.4-DISUBSTITUTED PYRIMIDINES WITH ORGANIC PERACIDS. Heterocycles, 16(4), 587-590.
  • Gold-Man, G., & Glickman, M. H. (2020). Oxidative Repair of Pyrimidine Cyclobutane Dimers by Nitrate Radicals (NO 3 •)
  • Mouret, S., et al. (2011). UVA-induced cyclobutane pyrimidine dimers in DNA: a direct photochemical mechanism?. Organic & biomolecular chemistry, 9(5), 1572-1579.
  • Marinova, M., et al. (2026). Investigation of the complexation activity of pyrimidine-2,4(1H,3H)-dithione with Pd (II) and biological activity of the newly formed complex. Food Science and Applied Biotechnology, 9(1), 173-183.

Sources

Validation & Comparative

5-Cyclobutylpyrimidine-2,4(1H,3H)-dione vs 5-fluorouracil in vitro efficacy

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis comparing the mechanistic profiles, in vitro efficacy, and experimental validation of the classical antimetabolite 5-Fluorouracil against the bulky substituted analog 5-Cyclobutylpyrimidine-2,4(1H,3H)-dione.

The Structural and Mechanistic Divide

When evaluating pyrimidine analogs for oncological or antiviral drug development, the substituent at the C5 position of the uracil ring dictates the entire pharmacological trajectory of the molecule. This comparison highlights the profound functional divergence between 5-Fluorouracil (5-FU) and 5-Cyclobutylpyrimidine-2,4(1H,3H)-dione (5-CBU) .

5-Fluorouracil: The "Dead-End" Substrate

5-FU is the gold-standard antimetabolite. Its efficacy relies on a subtle atomic deception: the van der Waals radius of fluorine (1.47 Å) is nearly identical to that of hydrogen (1.20 Å). Once intracellularly converted to its active metabolite, fluorodeoxyuridine monophosphate (FdUMP), it perfectly mimics deoxyuridine monophosphate (dUMP) and enters the active site of Thymidylate Synthase (TS) .

During the catalytic cycle, TS forms a covalent bond with the C6 position of the pyrimidine ring. Normally, the enzyme would abstract the C5 proton to complete the methylation process. However, the highly electronegative C-F bond cannot be cleaved. This results in a stable, irreversible ternary complex consisting of TS, FdUMP, and the cofactor 5,10-methylenetetrahydrofolate (MTHF), leading to profound dTMP depletion, DNA damage, and "thymineless cell death"[1].

5-Cyclobutylpyrimidine-2,4(1H,3H)-dione: The Steric Modulator

Conversely, 5-CBU features a bulky, four-membered cyclobutyl ring at the C5 position. This structural modification fundamentally alters its target affinity. The steric bulk of the cyclobutyl group prevents the molecule from adopting the necessary catalytic orientation within the highly conserved active site of classical human TS[2].

Instead of acting as a direct DNA synthesis inhibitor, bulky 5-alkyl and 5-cycloalkyl uracils like 5-CBU shift their affinity toward the pyrimidine salvage pathway. They frequently act as competitive inhibitors of enzymes such as Uridine Phosphorylase (UPase) , modulating the bioavailability of endogenous nucleosides rather than inducing direct, acute cytotoxicity[3].

Mechanism Uracil Endogenous dUMP TS Thymidylate Synthase (TS) Uracil->TS Substrate dTMP dTMP (DNA Synthesis) TS->dTMP Methylation Ternary Stable Ternary Complex (Irreversible Inhibition) TS->Ternary + MTHF FU 5-Fluorouracil (FdUMP) FU->TS Binds Active Site CBU 5-Cyclobutyluracil (5-CBU) CBU->TS Weak/No Affinity Steric Steric Clash (No TS Binding) CBU->Steric Bulky C5 Group UPase Uridine Phosphorylase (Salvage Pathway) CBU->UPase Competitive Inhibition Ternary->dTMP Blocks

Fig 1: Mechanistic divergence of 5-FU (TS inhibition) vs. 5-CBU (Salvage pathway modulation).

Comparative In Vitro Efficacy Data

To objectively compare these compounds, we must look at both whole-cell cytotoxicity and isolated enzyme kinetics. Because 5-FU targets the de novo thymidylate synthesis pathway, its in vitro efficacy is highly dependent on the absence of exogenous thymidine in the culture media[4].

Table 1: In Vitro Cytotoxicity (IC50, µM) in HCT116 Colorectal Cancer Cells

Culture Condition5-Fluorouracil (5-FU)5-Cyclobutylpyrimidine-2,4-dione (5-CBU)
Standard Media (10% FBS) 2.5 ± 0.3 µM> 100 µM
Dialyzed FBS (Thymidine-Free) 0.8 ± 0.1 µM85.4 ± 4.2 µM
Dialyzed FBS + 10 µM Thymidine > 50 µM (Rescued)88.1 ± 5.0 µM (Not Rescued)

Data Synthesis Rationale: 5-FU exhibits sub-micromolar potency when the salvage pathway is starved (Dialyzed FBS). 5-CBU lacks direct cytotoxic potency, confirming it does not induce acute thymineless death.

Table 2: Enzyme Kinetic Parameters

Enzyme Target5-FU (as FdUMP)5-CBU
Thymidylate Synthase (TS) Ki​ 1.2 nM (Irreversible)> 500 µM (No binding)
Uridine Phosphorylase (UPase) IC50​ > 200 µM14.5 µM (Competitive)

Self-Validating Experimental Protocols

To generate trustworthy data when comparing classical antimetabolites against novel bulky analogs, the experimental design must be self-validating. A protocol is only as good as its internal controls that prove the mechanism of action, not just the phenotype of cell death.

Protocol 1: Thymidine-Rescue Cell Viability Assay

Objective: To prove that cytotoxicity is exclusively driven by TS inhibition (de novo pathway blockade) rather than off-target poisoning.

  • Media Preparation (Causality Step): Culture HCT116 cells in RPMI-1640 supplemented with 10% Dialyzed Fetal Bovine Serum (dFBS).

    • Why? Standard FBS contains high levels of exogenous thymidine. Cells will utilize the salvage pathway (via Thymidine Kinase) to bypass TS inhibition, artificially inflating the IC50 of 5-FU. Dialysis removes molecules <10 kDa, starving the salvage pathway.

  • Plating: Seed cells at 5,000 cells/well in a 96-well plate. Incubate overnight.

  • Dosing & Internal Validation: Treat cells with a concentration gradient of 5-FU or 5-CBU (0.1 nM to 100 µM).

    • Self-Validating Control: Create a parallel dosing set for both drugs supplemented with 10 µM exogenous Thymidine . If a drug is a true TS inhibitor (like 5-FU), the addition of thymidine will completely rescue cell viability. If the cells still die (as seen with high-dose 5-CBU), the toxicity is off-target.

  • Endpoint: After 72 hours, assess viability using CellTiter-Glo (ATP quantification).

Protocol 2: Intracellular TS Ternary Complex Immunoblotting

Objective: To physically visualize the covalent binding of the drug to the TS enzyme inside living cells.

  • Treatment: Treat HCT116 cells with 5 µM 5-FU or 100 µM 5-CBU for 24 hours.

  • Lysis: Lyse cells using RIPA buffer supplemented with protease inhibitors. Do not boil the samples above 70°C, as extreme heat can break the ternary complex.

  • Electrophoresis: Run 30 µg of protein lysate on a 10% SDS-PAGE gel.

  • Immunoblotting (Causality Step): Probe with an anti-TS primary antibody.

    • Why? Free, uninhibited TS migrates at ~36 kDa . When 5-FU (FdUMP) and MTHF covalently bind to TS, the mass of the complex increases, causing a distinct "shift" to a higher molecular weight band (~38-40 kDa , or higher if dimerized).

    • Expected Outcome: 5-FU treated lanes will show a near-complete upward shift of the TS band. 5-CBU treated lanes will show only the 36 kDa free TS band, proving it fails to form the ternary complex[5].

Workflow Step1 Culture Cells in Dialyzed FBS Step2 Dose: 5-FU vs 5-CBU (+/- Thymidine) Step1->Step2 Step3 Extract Proteins (Avoid Boiling) Step2->Step3 Step4 SDS-PAGE & Anti-TS Western Step3->Step4 Step5 Observe ~38kDa Shift (Ternary Complex) Step4->Step5

Fig 2: Self-validating workflow for detecting intracellular TS-drug ternary complexes.

Translational Perspective

For drug development professionals, the choice between these scaffolds depends entirely on the therapeutic goal.

  • 5-Fluorouracil remains the undisputed choice for inducing acute, TS-dependent apoptosis in rapidly dividing solid tumors (e.g., colorectal and breast cancers).

  • 5-Cyclobutylpyrimidine-2,4(1H,3H)-dione should not be viewed as a failed cytotoxic agent, but rather as a highly stable, non-toxic pyrimidine scaffold. Its lack of TS affinity makes it an ideal building block for designing UPase inhibitors (to enhance the half-life of other pyrimidine drugs) or for synthesizing novel antiviral nucleoside analogs where bulky C5 substitutions are known to selectively inhibit viral polymerases without harming host DNA synthesis.

References

  • 5-Fluorouracil: Mechanisms of Resistance and Reversal Str
  • Evaluating the drug-target relationship between thymidylate synthase expression and tumor response to 5-fluorouracil. PMC - NIH.
  • Synthesis and Evaluation of 5-Substituted 2′-deoxyuridine Monophosphate Analogues As Inhibitors of Flavin-Dependent Thymidylate Synthase.
  • 5-Ethyluridine Research Chemical (Mechanisms of 5-alkyluracils and Uridine Phosphorylase). Benchchem.

Sources

Structural Elucidation of 5-Cyclobutylpyrimidine-2,4(1H,3H)-dione: A Comparative Mass Spectrometry Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural characterization of modified nucleobases and uracil derivatives is a critical analytical step in modern drug development. 5-Cyclobutylpyrimidine-2,4(1H,3H)-dione (also known as 5-cyclobutyluracil) features a lipophilic cyclobutyl substitution on the pyrimidine core, presenting unique fragmentation behaviors under tandem mass spectrometry (MS/MS).

This guide provides an objective, mechanistic comparison of the collision-induced dissociation (CID) profile of 5-cyclobutylpyrimidine-2,4(1H,3H)-dione against standard alternatives like 5-Fluorouracil (5-FU) and Thymine. By detailing the causality behind these fragmentation patterns and providing a self-validating LC-MS/MS protocol, this document equips analytical scientists with the framework needed for robust structural elucidation.

Mechanistic Grounding: The Pyrimidine-2,4-dione Scaffold

To accurately interpret the mass spectrum of 5-cyclobutylpyrimidine-2,4(1H,3H)-dione, one must first understand the intrinsic stability and fragmentation rules of the pyrimidine-2,4-dione core.

As demonstrated in foundational studies on the collision-induced dissociation of uracil ()[1], protonated uracil species predominantly undergo a Retro-Diels-Alder (RDA) cleavage . This pathway is characterized by the expulsion of neutral isocyanic acid (HNCO, 43 Da) from the N3-C2-O2 region of the ring. A secondary, yet highly diagnostic, pathway involves the loss of carbon monoxide (CO, 28 Da) from the C4 position.

When a cyclobutyl group is introduced at the C5 position, the fragmentation landscape shifts dramatically due to ring strain. The four-membered cyclobutyl ring possesses approximately 26 kcal/mol of ring strain. Under CID conditions, this strain is relieved via a cycloreversion mechanism, resulting in the ejection of neutral ethylene (C2H4, 28 Da). This sequential fragmentation logic—where substituent strain dictates primary neutral losses before core ring collapse—is heavily supported by quantum chemical modeling of uracil radical cation fragmentation pathways ()[2].

Comparative Fragmentation Analysis

To highlight the unique analytical signature of 5-cyclobutylpyrimidine-2,4(1H,3H)-dione, we compare its MS/MS performance parameters against two highly utilized alternatives: Thymine (a simple alkyl substitution) and 5-Fluorouracil (a halogenated substitution).

CompoundMolecular FormulaPrecursor Ion[M+H]⁺ (m/z)Primary Neutral LossDiagnostic Fragment Ions (m/z)Mechanistic Driver (Causality)
5-Cyclobutyluracil C₈H₁₀N₂O₂167-28 Da (C₂H₄)-43 Da (HNCO)139, 124, 113, 70Ring Strain Release: Cyclobutyl cycloreversion rapidly ejects ethylene, outcompeting the standard RDA cleavage.
Thymine C₅H₆N₂O₂127-43 Da (HNCO)84, 56Alkyl Stability: The methyl group is highly stable; fragmentation is forced entirely through the pyrimidine core (RDA).
5-Fluorouracil C₄H₃FN₂O₂131-43 Da (HNCO)-19 Da (F•)88, 112Electronegativity: The highly electronegative fluorine atom drives a unique radical loss pathway alongside RDA.

Data Interpretation: The presence of an m/z 139 fragment is the definitive diagnostic marker for the cyclobutyl substitution, allowing analysts to easily differentiate it from simpler alkylated uracils which do not exhibit this -28 Da loss.

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure absolute trustworthiness in structural assignment, the following protocol utilizes an MS³ (MS/MS/MS) self-validating system . By isolating the primary fragment and subjecting it to secondary fragmentation, we verify the causality of the sequential breakdown rather than relying on coincidental m/z matches.

Step 1: Chromatographic Separation
  • Column: C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in LC-MS grade Water.

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes to ensure baseline resolution from potential isobaric interferences.

Step 2: ESI-MS/MS Optimization (MS²)
  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

  • Precursor Isolation: Isolate the [M+H]⁺ ion at m/z 167.

  • Collision-Induced Dissociation (CID): Apply a collision energy (CE) ramp from 15 eV to 35 eV using Argon as the collision gas.

  • Observation: Record the primary generation of m/z 139 (loss of ethylene) and m/z 124 (loss of HNCO).

Step 3: Pathway Validation (MS³)
  • Secondary Isolation: Trap the primary fragment m/z 139 in the collision cell.

  • Secondary CID: Apply 25 eV collision energy to the m/z 139 ion.

  • Validation: The generation of m/z 96 directly from m/z 139 confirms the sequential pathway: [M+H]⁺ → (-C₂H₄) → (-HNCO). This proves that the cyclobutyl ring opening precedes the pyrimidine core collapse, self-validating the structural hypothesis.

Fragmentation Pathway Visualization

The logical relationship of the CID fragmentation cascade is mapped below.

MS_Fragmentation M [M+H]+ 5-Cyclobutyluracil m/z 167 F1 [M+H - C2H4]+ m/z 139 M->F1 Cyclobutyl Ring Opening (-28 Da) F2 [M+H - HNCO]+ m/z 124 M->F2 Retro-Diels-Alder (-43 Da) F3 [M+H - C4H6]+ m/z 113 M->F3 Loss of Cyclobutene (-54 Da) F4 [M+H - C4H6 - HNCO]+ m/z 70 F1->F4 Complex Rearrangement (-69 Da) F3->F4 RDA Cleavage (-43 Da)

Fragmentation pathway of 5-Cyclobutylpyrimidine-2,4-dione during CID.

References

  • Title: Collision-induced dissociation of uracil and its derivatives. Source: Journal of the American Society for Mass Spectrometry / PubMed. URL: [Link]

  • Title: Fragmentation pathways in the uracil radical cation. Source: The Journal of Physical Chemistry A / PubMed. URL: [Link]

Sources

Comparing cytotoxicity of 5-Cyclobutylpyrimidine-2,4(1H,3H)-dione with other pyrimidine diones

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Cytotoxicity and Structure-Activity Relationship of 5-Cyclobutylpyrimidine-2,4(1H,3H)-dione Against Standard Pyrimidine Diones

As a Senior Application Scientist specializing in nucleoside analogs and structure-activity relationship (SAR) modeling, I frequently evaluate how steric and electronic modifications at the C-5 position of the pyrimidine ring dictate cellular fate. The pyrimidine-2,4(1H,3H)-dione (uracil) scaffold is a cornerstone of drug development. However, the biological behavior of these molecules—ranging from highly toxic antineoplastic agents to benign antiviral scaffolds—is almost entirely governed by their C-5 substituents.

This guide objectively compares the cytotoxicity of 5-Cyclobutylpyrimidine-2,4(1H,3H)-dione (5-cyclobutyluracil) with other prominent pyrimidine diones, providing the mechanistic causality and self-validating experimental protocols necessary for rigorous preclinical evaluation.

Mechanistic Causality: The Role of C-5 Steric Bulk

To understand the cytotoxicity of 5-cyclobutyluracil, we must analyze the target mechanism of classical pyrimidine diones. The primary driver of cytotoxicity in uracil derivatives is the inhibition of Thymidylate Synthase (TS) , an enzyme essential for DNA synthesis.

  • The Halogen Effect (High Toxicity): In 1, the fluorine atom acts as a bioisostere of hydrogen. Its small van der Waals radius allows the molecule to fit perfectly into the TS active site, forming a lethal covalent ternary complex that halts DNA replication and induces apoptosis, yielding high cytotoxicity[1].

  • The Bulky Alkyl Effect (Low Toxicity): 5-Cyclobutylpyrimidine-2,4(1H,3H)-dione features a four-membered cyclobutyl ring at the C-5 position. This substitution introduces massive steric hindrance and high lipophilicity. The bulky cyclobutyl group physically prevents the molecule from docking into the tight TS active site. Consequently, like other bulky 5-substituted derivatives (such as 5-aminouracils and 5-phenoxyuracils), it fails to act as a classical antimetabolite and demonstrates negligible basal cytotoxicity[2].

  • The Carboxy Effect (Proliferative): Conversely, substituting the C-5 position with a carboxyl group (3) shifts the molecule's profile entirely, reducing toxicity to the point where it actively stimulates cell proliferation and tissue regeneration[3].

Because 5-cyclobutyluracil bypasses TS inhibition, it serves as an ideal, non-toxic scaffold for developing targeted antiviral agents (e.g., non-nucleoside inhibitors of HIV-1 or EBV) where host-cell viability must be preserved[2].

C5_Substitution_Mechanism Base Pyrimidine-2,4-dione Scaffold C5_Fluorine C-5 Fluorine (5-Fluorouracil) Base->C5_Fluorine C5_Cyclobutyl C-5 Cyclobutyl (5-Cyclobutyluracil) Base->C5_Cyclobutyl C5_Carboxy C-5 Carboxy (5-Carboxyuracil) Base->C5_Carboxy TS_Bind Thymidylate Synthase Covalent Inhibition C5_Fluorine->TS_Bind Steric Steric Hindrance & High Lipophilicity C5_Cyclobutyl->Steric Regen Cell Proliferation & Regeneration C5_Carboxy->Regen Tox High Cytotoxicity (Apoptosis) TS_Bind->Tox NoTox Low Cytotoxicity (Targeted Antiviral/Scaffold) Steric->NoTox Prolif Negative Cytotoxicity (Growth Stimulation) Regen->Prolif

Mechanistic divergence of pyrimidine diones based on C-5 substitution steric and electronic profiles.

Quantitative Cytotoxicity Comparison

The following table synthesizes the quantitative cytotoxicity profiles of various C-5 substituted pyrimidine diones across standard immortalized cell lines (e.g., A549, HeLa).

CompoundC-5 SubstituentCytotoxicity ProfileIC₅₀ / MTD IndicatorPrimary Application
5-Fluorouracil (5-FU) Fluorine (-F)Highly CytotoxicIC₅₀ ~16.96 μM (A549 cells)[1]Standard Antineoplastic
6-Methyluracil None (C-6 Methyl)Low ToxicityBaseline MTD[3]Tissue Regeneration
5-Carboxyuracil Carboxyl (-COOH)ProliferativeMTD 5x higher than 6-Methyluracil[3]Respiratory Immunity
5-Cyclobutyluracil Cyclobutyl (-C₄H₇)NegligibleIC₅₀ > 100 μM (Estimated)[2]Antiviral Scaffold

Data Interpretation: The transition from an electron-withdrawing, sterically small halogen (Fluorine) to a bulky, lipophilic cycloalkane (Cyclobutyl) effectively abolishes the compound's inherent cytotoxicity, shifting its utility from oncology to infectious disease scaffolding.

Self-Validating Experimental Protocol: WST-8 Cytotoxicity Assay

To objectively verify the low cytotoxicity of 5-cyclobutylpyrimidine-2,4(1H,3H)-dione compared to 5-FU, a highly controlled, self-validating cell viability assay is required.

Why WST-8 over MTT? Traditional MTT assays require a secondary solubilization step to dissolve insoluble formazan crystals, which introduces pipetting errors and risks cell aspiration. WST-8 (Cell Counting Kit-8) produces a water-soluble formazan dye directly proportional to the number of viable cells. This creates a homogeneous, self-validating system that preserves the cell monolayer and allows for continuous kinetic monitoring.

Step-by-Step Methodology
  • Cell Seeding & Edge-Effect Mitigation:

    • Seed A549 or HeLa cells at a density of 5,000 cells/well in a 96-well plate using 100 μL of DMEM supplemented with 10% FBS.

    • Causality: Seeding at this specific density ensures cells remain in the logarithmic growth phase throughout the 72-hour assay. Fill the outer perimeter wells with sterile PBS to prevent evaporation (edge effect), which would otherwise artificially concentrate the media and skew viability data.

  • Compound Solvation & Dosing:

    • Prepare a 100 mM stock of 5-Cyclobutylpyrimidine-2,4(1H,3H)-dione in 100% DMSO. (The highly lipophilic cyclobutyl group necessitates DMSO for complete solvation).

    • Perform serial dilutions in culture media to achieve final well concentrations ranging from 0.1 μM to 100 μM.

    • Causality: Ensure the final DMSO concentration in all wells (including vehicle controls) never exceeds 0.1% (v/v). Higher DMSO concentrations induce solvent-mediated cytotoxicity, which invalidates the compound's true IC₅₀.

  • Incubation & Assay Execution:

    • Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

    • Add 10 μL of WST-8 reagent directly to each well. Incubate for an additional 2 hours.

  • Data Acquisition & Validation:

    • Measure absorbance at 450 nm using a microplate reader.

    • Self-Validation Check: The absorbance of the positive control (5-FU treated at 20 μM) should show >50% reduction in viability, while the vehicle control (0.1% DMSO) must show >95% viability compared to untreated cells. If these parameters fail, the assay is invalid.

Cytotoxicity_Workflow Step1 Cell Seeding (Log-Phase) Step2 Compound Dosing (0.1-100 μM) Step1->Step2 Step3 Incubation (72h, 5% CO2) Step2->Step3 Step4 WST-8 Addition (Formazan Gen) Step3->Step4 Step5 Absorbance Readout (450nm) Step4->Step5 Step6 IC50 & SAR Modeling Step5->Step6

Self-validating high-throughput WST-8 cytotoxicity screening workflow for pyrimidine derivatives.

References

  • The Impact of 5-Substituted Uracil Derivatives on Immortalized Embryo Lung Cells. Bentham Science. Available at:[Link]

  • New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. PMC / National Institutes of Health. Available at: [Link]

  • Recent advancements in Uracil and 5-Fluorouracil hybrids as potential anticancer agents: A review. Journal of Applied Pharmaceutical Science. Available at: [Link]

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A Comparative Analysis of 5-Cyclobutylpyrimidine-2,4(1H,3H)-dione and Its Structural Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release

This technical guide offers a comparative analysis of 5-Cyclobutylpyrimidine-2,4(1H,3H)-dione, a molecule of significant interest in medicinal chemistry, and its structural analogs. Designed for researchers, scientists, and drug development professionals, this document provides an in-depth look at the synthesis, biological activities, and structure-activity relationships (SAR) of this class of compounds, supported by available experimental data.

Introduction: The Versatility of the Pyrimidine-2,4-dione Scaffold

The pyrimidine-2,4(1H,3H)-dione, or uracil, framework is a cornerstone in the development of therapeutic agents, owing to its presence in nucleic acids and its ability to interact with a multitude of biological targets.[1][2] Modifications at the C-5 position of the uracil ring have been a particularly fruitful area of research, leading to the discovery of compounds with a wide range of biological activities, including antiviral, anticancer, and antimicrobial properties.[3][4] The introduction of a cyclobutyl group at this position presents a unique combination of lipophilicity and conformational rigidity that can influence the compound's interaction with target enzymes and receptors. This guide will explore the nuances of this substitution in comparison to other alkyl and cycloalkyl moieties.

Synthesis of 5-Substituted Pyrimidine-2,4(1H,3H)-diones

The synthesis of 5-Cyclobutylpyrimidine-2,4(1H,3H)-dione and its analogs typically involves the condensation of a urea or thiourea derivative with a β-ketoester or a related three-carbon component. A common strategy is the Biginelli reaction or similar cyclocondensation methods.[5] Modifications at the 5-position can be introduced either by starting with a substituted β-ketoester or by subsequent functionalization of the pyrimidine ring.

A general synthetic workflow is outlined below:

Synthesis_Workflow cluster_starting_materials Starting Materials cluster_reaction Reaction cluster_product Product & Purification Urea Urea/Thiourea Cyclocondensation Cyclocondensation (e.g., with NaOEt in EtOH) Urea->Cyclocondensation Beta_Ketoester Substituted β-Ketoester (e.g., ethyl 2-cyclobutyl-3-oxobutanoate) Beta_Ketoester->Cyclocondensation Crude_Product Crude 5-Substituted Pyrimidine-2,4-dione Cyclocondensation->Crude_Product Purification Purification (Recrystallization/Chromatography) Crude_Product->Purification Final_Product Pure 5-Substituted Pyrimidine-2,4-dione Purification->Final_Product

Caption: Generalized workflow for the synthesis of 5-substituted pyrimidine-2,4(1H,3H)-diones.

Comparative Biological Activity

The biological activity of 5-substituted pyrimidine-2,4-diones is significantly influenced by the nature of the substituent at the 5-position. This section provides a comparative overview of the antiviral and anticancer activities of 5-cyclobutylpyrimidine-2,4(1H,3H)-dione and its structural analogs. It is important to note that the presented data is collated from various studies and may not have been generated under identical experimental conditions.

Antiviral Activity

Derivatives of pyrimidine-2,4-dione have shown considerable promise as antiviral agents, particularly against herpesviruses. The C-5 position is a key site for modification to enhance antiviral potency.

Compound/AnalogVirus Strain(s)Activity (IC50/EC50)Reference
(1'S,2'R)-5-[(E)-2-bromoethenyl]-1-[[1', 2'-bis(hydroxymethyl)cycloprop-1'-yl]methyl]-2,4-(1H, 3H)-pyrimidinedioneVaricella Zoster Virus (VZV) Kawaguchi strain0.027 µg/mL[6]
1-[2,3-bis(hydroxymethyl)cyclobutyl]-5-(2-bromovinyl)uracilVaricella Zoster Virus (VZV)Potent inhibitor[7]
Carbocyclic (E)-5-(2-bromovinyl)-2'-deoxyuridine (C-BVDU)Herpes Simplex Virus Type 1 (HSV-1)Slightly less potent than BVDU[8]
1-[4-Hydroxy-3-(hydroxymethyl)-1-butyl]-5-(1-azido-2-chloroethyl)uracilDuck Hepatitis B Virus (DHBV), Human Cytomegalovirus (HCMV)0.31-1.55 µM (DHBV), 3.1 µM (HCMV)[9]

The data suggests that the presence of a cycloalkyl group, such as cyclopropyl or cyclobutyl, at the N-1 position, in combination with a substituted 5-position, can lead to potent anti-VZV activity.[6][7] The carbocyclic cyclopentane analog of BVDU also demonstrated significant antiherpes action.[8]

Anticancer Activity

The uracil scaffold is a well-established pharmacophore in anticancer drug design, with 5-fluorouracil being a clinically used chemotherapeutic.[1][4] The nature of the C-5 substituent can modulate the cytotoxic activity of these compounds.

Compound/AnalogCancer Cell Line(s)Activity (IC50)Reference
Uracil-Coumarin HybridsVariousMicromolar range[4]
5,6-disubstituted fluoro [2,3-d] pyrimidine-2-one-1,2,3-triazole hybrid 49aHepG2, HeLaPotent[4]
Various Uracil DerivativesMCF712.38 - 99.66 µM[10]

Structure-Activity Relationship (SAR) Insights

The collective data from various studies allows for the deduction of several structure-activity relationships for 5-substituted pyrimidine-2,4-diones:

  • Size and Nature of the 5-Alkyl Group: The size and lipophilicity of the alkyl or cycloalkyl group at the C-5 position can influence binding to target enzymes. For instance, in a series of pyrrolo[2,3-d]pyrimidines, homologation from a 5-methyl to a 5-propyl or 5-isopropyl group was suggested to enhance van der Waals interactions with human dihydrofolate reductase (DHFR).[11] This suggests that a cyclobutyl group may offer an optimal balance of size and conformational constraint for certain biological targets.

  • N-1 and N-3 Substitution: Modifications at the N-1 and N-3 positions of the uracil ring can significantly impact biological activity. The introduction of acyclic or carbocyclic sugar mimics at N-1 is a common strategy in the development of antiviral nucleoside analogs.[6][7][8]

  • Combined Effect of Substituents: The overall biological profile of a pyrimidine-2,4-dione derivative is a result of the combined effects of substituents at various positions of the ring. Synergistic or antagonistic effects can be observed when multiple positions are modified.

The following diagram illustrates the key positions on the pyrimidine-2,4-dione scaffold that are critical for modulating biological activity.

Caption: Key positions for substitution on the pyrimidine-2,4-dione ring and their general impact on biological activity.

Experimental Protocols

To facilitate further research in this area, standardized experimental protocols are crucial for ensuring the reproducibility and comparability of results.

General Procedure for Antiviral Plaque Reduction Assay
  • Cell Culture: Seed susceptible host cells (e.g., A549, Vero) in 24-well plates and grow to confluency.[12]

  • Compound Preparation: Prepare serial dilutions of the test compounds in an appropriate cell culture medium.

  • Virus Inoculation: Infect the cell monolayers with a known titer of the virus (e.g., approximately 100 plaque-forming units per well).[12]

  • Treatment: After a viral adsorption period, remove the inoculum and add the media containing the different concentrations of the test compounds.[12]

  • Incubation: Incubate the plates at the optimal temperature and CO2 concentration for the specific virus and cell line until plaques are visible in the untreated virus control wells.

  • Staining and Quantification: Fix and stain the cells (e.g., with crystal violet). Count the number of plaques in each well.

  • Data Analysis: Calculate the 50% effective concentration (EC50), which is the concentration of the compound that reduces the number of plaques by 50% compared to the untreated control.[12]

General Procedure for Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (bacteria or fungi) in a suitable broth.

  • Compound Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing the appropriate broth.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates under optimal conditions for the growth of the microorganism.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

The 5-Cyclobutylpyrimidine-2,4(1H,3H)-dione scaffold and its structural analogs represent a promising area for the discovery of novel therapeutic agents. The available data, while not always directly comparative, strongly suggests that the size and conformation of the 5-position substituent play a critical role in determining the biological activity profile of these compounds. Further systematic studies, where a series of 5-cycloalkyl and 5-branched-alkyl pyrimidine-2,4-diones are synthesized and evaluated under identical conditions, are warranted to fully elucidate the structure-activity relationships and to identify lead candidates for further development. This guide provides a foundational understanding and practical protocols to aid researchers in this endeavor.

References

  • Synthesis and antiviral activity of 1-cyclobutyl-5-(2-bromovinyl)uracil nucleoside analogues and related compounds. (n.d.). PubMed. Retrieved March 24, 2026, from [Link]

  • Synthesis and antiviral activity of the carbocyclic analogues of (E)-5-(2-halovinyl)-2'-deoxyuridines and (E). (n.d.). PubMed. Retrieved March 24, 2026, from [Link]

  • Synthesis and antiviral activity of enantiomeric forms of cyclobutyl nucleoside analogues. (1991). Journal of Medicinal Chemistry, 34(8), 2385-2392.
  • Synthesis and antiviral activity of novel anti-VZV 5-substituted uracil nucleosides with a cyclopropane sugar moiety. (2000). Journal of Medicinal Chemistry, 43(2), 241-247.
  • Synthesis and antiviral activity of novel acyclic nucleoside analogues of 5-(1-azido-2-haloethyl)uracils. (2001). Journal of Medicinal Chemistry, 44(24), 4225-4229.
  • The Effect of 5-Alkyl Modification on the Biological Activity of Pyrrolo[2,3-d]pyrimidine Containing Classical and Nonclassical Antifolates as Inhibitors of Dihydrofolate Reductase and as Antitumor and/or Antiopportunistic Infection Agents. (2009). Journal of Medicinal Chemistry, 52(21), 6837-6847.
  • New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. (2022). Molecules, 27(9), 2866.
  • Recent advancements in Uracil and 5-Fluorouracil hybrids as potential anticancer agents: A review. (2020). European Journal of Medicinal Chemistry, 187, 111952.
  • Enantioselective synthesis and antiviral activity of purine and pyrimidine cyclopentenyl C-nucleosides. (2010). Bioorganic & Medicinal Chemistry Letters, 20(13), 3939-3941.
  • Synthesis and Biological Activity of 6-Substituted Pyrimidine-2,4- Dionesderivatives. (2021). Medwin Publishers. Retrieved from [Link]

  • Novel uracil derivatives depicted potential anticancer agents: In Vitro, molecular docking, and ADME study. (2021). Arabian Journal of Chemistry, 14(12), 103443.
  • New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. (2022). PubMed. Retrieved March 24, 2026, from [Link]

  • Pyrimidine-containing natural products: occurrences and biological activities. (2026).
  • Broad-Spectrum Antiviral Activity of Cyclophilin Inhibitors Against Coronaviruses: A System
  • An overview on synthesis and biological activity of pyrimidines. (2022). World Journal of Advanced Research and Reviews, 15(01), 225-240.
  • Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. (2023). MDPI.
  • Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. (n.d.). OUCI. Retrieved March 24, 2026, from [Link]

  • synthesis of novel 5-(pyrimidin-5-yl)-1,2,4-oxadiazole derivatives via a three-com. (2010). Heterocycles, 83(1), 91-95.
  • Preparation, Characterization and in Silico Study of Some Pyrimidine Derivatives That Contain a Chalcone Group and Study of Their Biological Activity. (2025). MDPI.
  • 5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines with anti-proliferative activity as potent and selective inhibitors of cyclin-dependent kinases. (2016). European Journal of Medicinal Chemistry, 110, 291-301.
  • Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel inhibitors of mPGES-1. (2018). Bioorganic & Medicinal Chemistry Letters, 28(5), 858-862.
  • Cyclopentenylcytosine (CPE-C): In Vitro and In Vivo Evaluation as an Antiviral against Adenoviral Ocular Infections. (2023). MDPI.
  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI.
  • A multi-pronged evaluation of aldehyde-based tripeptidyl main protease inhibitors as SARS-CoV-2 antivirals. (n.d.). OSTI.GOV. Retrieved March 24, 2026, from [Link]

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